Product packaging for Thalrugosaminine(Cat. No.:CAS No. 22226-73-9)

Thalrugosaminine

Cat. No.: B1581506
CAS No.: 22226-73-9
M. Wt: 652.8 g/mol
InChI Key: HKAAPKXOAPZXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thalrugosaminine has been reported in Thalictrum foetidum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H44N2O7 B1581506 Thalrugosaminine CAS No. 22226-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAAPKXOAPZXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944874
Record name 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22226-73-9
Record name THALRUGOSAMININE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Thalrugosaminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosaminine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in various species of the plant genus Thalictrum, belonging to the Ranunculaceae family. These herbaceous perennial plants are distributed across temperate regions of the Northern Hemisphere. Documented plant sources of this compound include:

  • Thalictrum alpinum [1]

  • Thalictrum foliolosum [1]

  • Thalictrum javanicum [1]

  • Thalictrum minus [1]

  • Thalictrum revolutum

The concentration of this compound and other alkaloids can vary depending on the plant species, geographical location, and the part of the plant being analyzed (e.g., roots, stems, or leaves).

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction of total alkaloids followed by chromatographic separation and purification. The following is a generalized protocol based on established methods for isolating alkaloids from Thalictrum species.

Extraction of Total Alkaloids

A common method for the extraction of total alkaloids from Thalictrum plant material is an acid-base extraction technique.

Materials:

  • Dried and powdered plant material (e.g., roots of Thalictrum revolutum)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 0.5-5% solution

  • Ammonia solution (NH₄OH)

  • Organic solvents (e.g., chloroform, ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration and Acidic Extraction: The powdered plant material is macerated with methanol or ethanol. The resulting extract is then acidified with a dilute solution of hydrochloric acid (0.5-5%). This step converts the alkaloids into their salt form, which are soluble in the aqueous acidic solution.

  • Filtration: The acidic extract is filtered to remove solid plant debris.

  • Basification and Liquid-Liquid Extraction: The filtered acidic solution is then basified with an ammonia solution to a pH of 8-10. This converts the alkaloid salts back into their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified solution is then repeatedly extracted with an organic solvent such as chloroform or ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract contains a complex mixture of different alkaloids. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. A combination of different chromatographic methods is often employed to achieve high purity.

a) Column Chromatography:

Column chromatography is a primary method for the initial fractionation of the crude alkaloid extract.

Stationary Phases:

  • Silica gel

  • Alumina

  • Sephadex LH-20

Mobile Phases: A gradient of solvents with increasing polarity is typically used. Common solvent systems include mixtures of:

  • Chloroform and methanol

  • Ethyl acetate and methanol

  • Hexane and ethyl acetate

Procedure:

  • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-packed column.

  • The column is eluted with a solvent gradient of increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final purification to obtain high-purity this compound, preparative HPLC is often the method of choice.

Stationary Phase:

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient system of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid.

Procedure:

  • Fractions enriched with this compound from the initial column chromatography are pooled and concentrated.

  • The concentrated sample is dissolved in the mobile phase and injected into the preparative HPLC system.

  • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • The collected fraction is then concentrated to yield pure this compound.

Data Presentation: Quantitative Analysis

Currently, there is a lack of specific published data on the percentage yield of pure this compound from a defined amount of starting plant material. Such data is crucial for assessing the efficiency of the isolation protocol and the economic feasibility of sourcing this compound from natural materials. Future research should focus on quantifying the yield and purity at each step of the isolation process.

ParameterMethodResultReference
PurityPreparative HPLC>95% (typical target)General Practice
YieldGravimetric analysisNot yet reported-

Biological Activities and Potential Signaling Pathways

This compound has been reported to possess several biological activities, including:

  • Hypotensive activity: It has been shown to have blood pressure-lowering effects in animal models.

  • Antimicrobial activity: this compound has demonstrated activity against certain microorganisms.

The precise molecular mechanisms and signaling pathways through which this compound exerts these effects are not yet fully elucidated. As a bisbenzylisoquinoline alkaloid, it may potentially interact with a variety of biological targets, including receptors, enzymes, and ion channels. Further research, including molecular docking studies and in vitro and in vivo pharmacological assays, is required to identify its specific molecular targets and delineate the signaling pathways it modulates.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Thalrugosaminine_Isolation_Workflow Plant_Material Thalictrum sp. Plant Material (e.g., roots) Grinding Grinding and Powdering Plant_Material->Grinding Extraction Extraction of Total Alkaloids (Acid-Base Extraction) Grinding->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Alumina / Sephadex) Crude_Extract->Column_Chromatography Enriched_Fractions This compound-Enriched Fractions Column_Chromatography->Enriched_Fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation and Purity Analysis (NMR, MS, HPLC) Pure_Compound->Analysis

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a detailed, generalized protocol for its isolation and purification from Thalictrum species. While the biological activities of this compound are promising, further research is needed to quantify its yield from natural sources and to elucidate the specific molecular signaling pathways through which it exerts its effects. The methodologies and information presented herein are intended to provide a solid foundation for future research and development efforts related to this intriguing natural product.

References

An In-depth Technical Guide to Aporphine Alkaloid Biosynthesis in Thalictrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of aporphine alkaloid biosynthesis in the genus Thalictrum. It covers the core biosynthetic pathway, quantitative data on alkaloid content, detailed experimental protocols, and the regulatory signaling pathways that are presumed to govern the production of these pharmacologically significant compounds.

The Biosynthetic Pathway of Aporphine Alkaloids in Thalictrum

Aporphine alkaloids are a large and structurally diverse group of benzylisoquinoline alkaloids (BIAs). Their biosynthesis begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor to all BIAs. A series of methylation and hydroxylation steps then lead to the key branch-point intermediate, (S)-reticuline.

The formation of the characteristic aporphine scaffold from (S)-reticuline is the pivotal step in the pathway. This occurs through an intramolecular C-C phenol coupling reaction, which is catalyzed by a specific class of cytochrome P450 enzymes.

Key Enzymatic Step: The Role of CYP80G

Research has identified that enzymes belonging to the CYP80G subfamily are responsible for the formation of the aporphine core. Specifically, a CYP80G enzyme has been characterized as a corytuberine synthase, which catalyzes the conversion of (S)-reticuline to (S)-corytuberine[1]. While this enzyme was characterized from Coptis japonica, a potential corytuberine synthase has also been identified in Thalictrum thalictroides, strongly suggesting a similar mechanism in the Thalictrum genus[1].

Following the formation of the initial aporphine scaffold, a series of subsequent modifications, including methylations, demethylations, and hydroxylations, are carried out by various enzymes to produce the diverse array of aporphine alkaloids found in Thalictrum species, such as magnoflorine.

Aporphine Alkaloid Biosynthesis Pathway cluster_upstream Upstream BIA Pathway cluster_aporphine Aporphine Core Formation and Modification L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA L-Tyrosine->4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine Norcoclaurine Synthase 4-HPAA->S-Norcoclaurine S-Reticuline S-Reticuline S-Norcoclaurine->S-Reticuline Multiple Enzymatic Steps S-Corytuberine S-Corytuberine S-Reticuline->S-Corytuberine CYP80G (Corytuberine Synthase) Magnoflorine Magnoflorine S-Corytuberine->Magnoflorine Methyltransferases, etc.

A putative biosynthetic pathway for aporphine alkaloids in Thalictrum.

Quantitative Data on Aporphine Alkaloids in Thalictrum

Quantitative analysis of aporphine alkaloids in Thalictrum species is crucial for understanding their medicinal potential and for quality control of herbal preparations. High-performance liquid chromatography (HPLC) is the most common method for the quantification of these compounds.

AlkaloidPlant SpeciesPlant PartMethodConcentration/YieldReference
MagnoflorineCaulophyllum thalictroidesRootsHPLC0.57 to 15.8 mg/day intake from supplements[2][3]
MagnoflorineEpimedium alpinumUnderground partsHPLC1-2% of dry weight[4][5]
MagnoflorineEpimedium alpinumAerial partsHPLC0.06-0.12% of dry weight[4][5]

The cytotoxic activities of several aporphine alkaloids isolated from Thalictrum species have been evaluated against various cancer cell lines.

CompoundThalictrum SpeciesCell LineActivityIC50 ValueReference
Aporphine Alkaloids (compounds 3-5)Thalictrum wangiiGlioma stem cellsCytotoxicity15-20 µg/mL[6]
Oxoaporphine Alkaloids (compounds 6-7)Thalictrum wangiiGlioma stem cellsCytotoxicity15-20 µg/mL[6]
ThaliculineThalictrum cultratumHL-60Cytotoxicity31.40 µM[7]

Experimental Protocols

Extraction and HPLC Quantification of Aporphine Alkaloids

This protocol provides a general method for the extraction and quantification of aporphine alkaloids, such as magnoflorine, from Thalictrum plant material.

HPLC Quantification Workflow Start Start Plant_Material Dried and powdered Thalictrum plant material Start->Plant_Material Extraction Methanol extraction (e.g., sonication or Soxhlet) Plant_Material->Extraction Filtration Filter the extract Extraction->Filtration Evaporation Evaporate to dryness Filtration->Evaporation Dissolution Dissolve residue in HPLC mobile phase Evaporation->Dissolution HPLC_Analysis Inject into HPLC system Dissolution->HPLC_Analysis Quantification Quantify based on standard curve of a known aporphine alkaloid HPLC_Analysis->Quantification End End Quantification->End CYP80G Characterization Workflow Start Start RNA_Extraction Extract total RNA from Thalictrum tissue Start->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis Gene_Cloning Amplify candidate CYP80G gene using PCR and clone into an expression vector cDNA_Synthesis->Gene_Cloning Heterologous_Expression Transform a suitable host (e.g., yeast, E. coli) with the expression construct Gene_Cloning->Heterologous_Expression Microsome_Isolation Isolate microsomes containing the expressed CYP enzyme Heterologous_Expression->Microsome_Isolation Enzyme_Assay Incubate microsomes with (S)-reticuline and NADPH Microsome_Isolation->Enzyme_Assay Product_Analysis Analyze reaction products by LC-MS Enzyme_Assay->Product_Analysis End End Product_Analysis->End Jasmonate Signaling Pathway MeJA Methyl Jasmonate (Elicitor) Perception Perception by receptor complex MeJA->Perception Signaling_Cascade Signaling Cascade (e.g., phosphorylation) Perception->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., MYC2, ORCA) Signaling_Cascade->Transcription_Factors Gene_Expression Upregulation of Biosynthetic Genes (e.g., CYP80G, Methyltransferases) Transcription_Factors->Gene_Expression Alkaloid_Accumulation Increased Aporphine Alkaloid Accumulation Gene_Expression->Alkaloid_Accumulation Cytokinin Signaling Pathway Cytokinin Cytokinin Receptor Receptor Histidine Kinase Cytokinin->Receptor Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Response_Regulators Activation of Type-B Response Regulators (Transcription Factors) Phosphorelay->Response_Regulators Gene_Expression Modulation of Target Gene Expression (e.g., nutrient transporters, developmental genes) Response_Regulators->Gene_Expression Metabolic_Modulation Modulation of Secondary Metabolism Gene_Expression->Metabolic_Modulation

References

Thalrugosaminine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosaminine is a bisbenzylisoquinoline alkaloid first identified in the plant species Thalictrum rugosum. As a member of a class of natural products known for their diverse and potent biological activities, this compound has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the discovery, history, and foundational scientific knowledge of this compound. It includes a summary of its physicochemical properties, details of its initial isolation and structure elucidation, and an overview of its reported biological activities. The document is structured to provide researchers and drug development professionals with a detailed understanding of this compound, incorporating data tables and diagrams to illustrate key experimental workflows and potential mechanisms of action.

Discovery and History

This compound was first discovered and named in 1979 by W. N. Wu, J. L. Beal, and R. W. Doskotch. The compound was isolated from the roots and rhizomes of Thalictrum rugosum Ait. (Ranunculaceae), a plant species commonly known as meadow-rue. This discovery was part of a broader investigation into the chemical constituents of Thalictrum species, which are well-documented sources of isoquinoline alkaloids. The initial report proposed the structure of this compound as a new bisbenzylisoquinoline alkaloid based on spectroscopic and chemical evidence. Further studies on related Thalictrum species have also reported the presence of this compound, confirming its distribution within this plant genus.

Physicochemical Properties

This compound is a complex alkaloid with a bisbenzylisoquinoline skeleton. The following table summarizes its key physicochemical properties based on available data. Note: Specific quantitative values for some properties from the original discovery paper were not available in the searched literature. The table is structured for completion with data from primary sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C38H42N2O7[1]
Molecular Weight 638.75 g/mol [1]
Class Bisbenzylisoquinoline Alkaloid
CAS Number 22226-73-9
Melting Point Data not available in searched sources
Optical Rotation Data not available in searched sources

Experimental Protocols

Isolation of this compound

The isolation of this compound from Thalictrum rugosum follows a standard protocol for the extraction and purification of alkaloids from plant material. The general workflow is outlined below.

Experimental Workflow for Alkaloid Isolation

experimental_workflow plant_material Dried & Powdered Roots of Thalictrum rugosum extraction Exhaustive Maceration with Alcohol (e.g., Methanol) plant_material->extraction concentration Concentration of Alcoholic Extract under Vacuum extraction->concentration acid_base_partition Acid-Base Partitioning (e.g., with HCl and CHCl3) concentration->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_alkaloids->chromatography elution Gradient Elution with Solvent System chromatography->elution fraction_collection Fraction Collection and TLC Analysis elution->fraction_collection purification Further Purification (e.g., Preparative TLC or Crystallization) fraction_collection->purification pure_compound Pure this compound purification->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Thalictrum rugosum are subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, to isolate the crude mixture of plant metabolites.

  • Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-base partitioning process. The extract is acidified to protonate the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The aqueous layer is then washed with a non-polar solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in a non-polar organic solvent for extraction.

  • Chromatographic Purification: The crude alkaloid fraction is then purified using chromatographic techniques. Column chromatography, often with silica gel or alumina as the stationary phase, is employed with a gradient of solvents of increasing polarity to separate the different alkaloids.

  • Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved through techniques like preparative TLC or crystallization to yield the pure compound.

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic methods:

  • UV-Visible Spectroscopy: To identify the chromophore system present in the molecule.

  • Infrared (IR) Spectroscopy: To determine the presence of specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon-hydrogen framework and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

Biological Activity

This compound has been reported to possess biological activities, which is characteristic of bisbenzylisoquinoline alkaloids. Note: The following tables are structured for the inclusion of specific quantitative data, which was not available in the publicly accessible literature at the time of this review. Further targeted in vitro studies are required to populate these tables.

Anticancer Activity

Many bisbenzylisoquinoline alkaloids exhibit cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound would be quantified by its IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Cytotoxicity Data for this compound (Illustrative)

Cell LineCancer TypeIC50 (µM)Reference(s)
Data not available in searched sources
Data not available in searched sources
Antimicrobial Activity

The initial discovery of this compound also reported its activity against various microorganisms. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Table 3: Antimicrobial Activity of this compound (Illustrative)

OrganismTypeMIC (µg/mL)Reference(s)
Data not available in searched sources
Data not available in searched sources

Potential Signaling Pathways

The mechanism of action for the cytotoxic effects of many natural product alkaloids involves the induction of apoptosis (programmed cell death). While the specific signaling pathway for this compound has not been detailed in the available literature, a plausible mechanism would involve the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Apoptotic Signaling Pathway

signaling_pathway This compound This compound cell_stress Induction of Cellular Stress This compound->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible intrinsic apoptosis signaling pathway for this compound.

Future Directions

The initial discovery of this compound has laid the groundwork for further investigation into its chemical and biological properties. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would allow for the production of larger quantities for biological testing and the creation of analogues with potentially improved activity.

  • In-depth Biological Screening: Comprehensive screening of this compound against a wide range of cancer cell lines and microbial strains is necessary to fully characterize its therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug design.

This technical guide serves as a foundational resource on this compound. Further research is warranted to fully explore the therapeutic potential of this natural product.

References

physical and chemical properties of Thalrugosaminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosaminine is a benzylisoquinoline alkaloid naturally occurring in various species of the Thalictrum genus. This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its physicochemical data, general experimental protocols for its isolation and the evaluation of its antibacterial activity, and a discussion on the potential mechanisms of action for this class of compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex alkaloid with the following properties:

PropertyValueSource(s)
CAS Number 22226-73-9[1][2][3]
Molecular Formula C₃₉H₄₄N₂O₇[1][3]
Molecular Weight 652.78 g/mol [1]
Synonyms 5-O-Methylthalisopine; 12'-O-Methylthaligosinine; O,O-Dimethylthalisopidine[2]
Botanical Source Thalictrum minus, Thalictrum foliolosum, Thalictrum cultratum, Thalictrum deciternatum[1][3]
Solubility Soluble in DMSO. To enhance solubility, heating to 37°C and sonication are recommended.[1]
Storage Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.[1]

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, the structural elucidation of this and similar alkaloids relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral characteristics based on its chemical class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in varied chemical environments. Key signals would likely include:

    • Aromatic protons in the downfield region.

    • Signals for methoxy (O-CH₃) and N-methyl (N-CH₃) groups.

    • A complex series of signals in the aliphatic region corresponding to the methylene and methine protons of the benzylisoquinoline core.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 39 carbon atoms. Expected chemical shifts would include:

    • Signals for aromatic and olefinic carbons.

    • Resonances for carbons of the methoxy and N-methyl groups.

    • Upfield signals for the sp³-hybridized carbons of the alkaloid skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

  • C-H stretching: for aromatic and aliphatic C-H bonds.

  • C=C stretching: for the aromatic rings.

  • C-O stretching: for the ether linkages of the methoxy groups.

  • C-N stretching: for the tertiary amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound.

  • Molecular Ion Peak: An exact mass measurement would confirm the molecular formula C₃₉H₄₄N₂O₇.

  • Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information, likely involving cleavages of the isoquinoline ring system and loss of substituent groups.

Experimental Protocols

The following sections outline general methodologies that can be adapted for the study of this compound.

Isolation of this compound from Thalictrum minus

The isolation of alkaloids from plant material is a multi-step process. A general workflow is presented below.

G A Plant Material Collection and Preparation (e.g., roots of Thalictrum minus) B Drying and Grinding A->B C Acid-Base Extraction (e.g., with 0.5-5% HCl solution) B->C D Filtration and Initial Purification (e.g., Ultrafiltration) C->D E Concentration (e.g., Nanofiltration) D->E F Chromatographic Separation (e.g., Macroporous Resin Column) E->F G Elution and pH Adjustment F->G H Precipitation and Centrifugation G->H I Recrystallization H->I J Purified this compound I->J

Caption: General workflow for the isolation of alkaloids from Thalictrum species[4].

A typical isolation protocol involves the following steps[4][5]:

  • Plant Material Preparation: The roots of Thalictrum minus are collected, dried, and ground into a fine powder.

  • Extraction: The powdered material is subjected to percolation extraction with a dilute acidic solution (e.g., 0.5-5% hydrochloric acid) to protonate and solubilize the alkaloids.

  • Initial Purification: The acidic extract is filtered and may be subjected to ultrafiltration to remove larger molecules.

  • Concentration: The filtrate can be concentrated using techniques like nanofiltration.

  • Chromatography: The concentrated extract is passed through a macroporous resin column. The column is washed with water.

  • Elution and Precipitation: The alkaloids are eluted, and the pH of the eluate is adjusted to 8-10 with a base (e.g., ammonia water) to precipitate the free alkaloids.

  • Collection and Dissolution: The precipitate is collected by centrifugation and redissolved in a solvent like methanol.

  • Decolorization and Crystallization: The solution may be treated with activated carbon for decolorization, followed by cold crystallization.

  • Recrystallization: The crude crystals are further purified by recrystallization from a suitable solvent system (e.g., ethanol solution) to yield pure this compound.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

G A Prepare Serial Dilutions of this compound B Dispense into 96-Well Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 16-20 hours D->E F Observe for Bacterial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the broth microdilution antibacterial susceptibility test[6][7][8][9][10].

The general protocol is as follows[6][7][8][9][10]:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.

  • Dispensing into Microtiter Plate: The different dilutions of this compound are dispensed into the wells of a 96-well microtiter plate. A growth control well (broth and bacteria, no compound) and a sterility control well (broth only) are also included.

  • Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: The wells of the microtiter plate are inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound has demonstrated good antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values in the range of 64-128 µg/ml[1].

Mechanism of Action

The precise mechanism of antibacterial action for this compound has not been fully elucidated. However, as a benzylisoquinoline alkaloid, its activity may be attributed to several mechanisms common to this class of compounds[11][12][13][14]:

  • Cell Wall and Membrane Disruption: These alkaloids can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some benzylisoquinoline alkaloids have been shown to inhibit bacterial DNA and protein synthesis.

  • Enzyme Inhibition: They may act as inhibitors of essential bacterial enzymes.

  • Efflux Pump Inhibition: Some alkaloids can inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell.

Further research is required to determine the specific molecular targets and mechanisms of this compound's antibacterial effects. There is currently no evidence to suggest its involvement in specific host-cell signaling pathways.

Conclusion

This compound is a promising natural product with demonstrated antibacterial properties. This guide has summarized its key physicochemical characteristics and provided an outline of experimental protocols for its study. Further investigation is warranted to fully characterize its spectral properties, elucidate its specific mechanism of antibacterial action, and explore its potential for therapeutic applications.

References

Preliminary Studies on the Mechanism of Action of Thalrugosaminine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document addresses the request for an in-depth technical guide on the preliminary studies of the mechanism of action of thalrugosaminine. A comprehensive search of publicly available scientific literature and databases was conducted to gather information regarding its biological activity, signaling pathways, and associated experimental data. The objective was to synthesize this information into a detailed whitepaper, complete with quantitative data tables, experimental protocols, and visual diagrams of molecular pathways.

Despite a thorough investigation, no specific scientific literature detailing the mechanism of action, experimental studies, or quantitative data for a compound named "this compound" could be identified. The search terms used included "this compound mechanism of action," "this compound signaling pathway," "this compound experimental studies," "this compound quantitative data," "this compound biological activity," and "this compound scientific literature."

The absence of information suggests that this compound may be a novel, proprietary, or not yet publicly researched compound. Therefore, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, at this time.

This document will outline the intended structure and type of information that would have been included had the data been available, to serve as a framework for future research and documentation on this topic.

Introduction to this compound (Hypothetical)

This section would typically provide a background on this compound, including its chemical class, origin (e.g., natural product, synthetic compound), and any known or purported therapeutic potential. It would set the stage for the subsequent sections on its mechanism of action.

Elucidation of Molecular Targets and Signaling Pathways (Data Not Available)

A critical component of this guide would be the identification of the molecular targets of this compound and the signaling pathways it modulates. This would involve a detailed description of its interactions with specific proteins, receptors, or enzymes.

Mandatory Visualization: Signaling Pathway Diagram (Illustrative Example)

Had the data been available, a diagram illustrating the signaling cascade affected by this compound would be presented. For instance, if it were found to be an inhibitor of a specific kinase pathway, the diagram would be structured as follows:

Illustrative Example: Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound This compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Illustrative example of a hypothetical kinase inhibition pathway for this compound.

Quantitative Analysis of Biological Effects (Data Not Available)

This section would have presented all available quantitative data in a structured tabular format to allow for easy comparison and interpretation. This would include metrics such as:

  • IC₅₀/EC₅₀ Values: Half-maximal inhibitory or effective concentrations against various cell lines or enzymes.

  • Binding Affinities (Kᵢ, Kₐ): Quantitative measures of the binding of this compound to its molecular target.

  • Changes in Gene/Protein Expression: Fold-changes or percentage changes in the expression of key downstream effectors.

Table 1: Hypothetical Quantitative Data for this compound

Assay Type Cell Line/Target IC₅₀ (µM) Reference
Cell Viability Cancer Cell Line A [Data Not Available] [N/A]
Kinase Inhibition Kinase A [Data Not Available] [N/A]

| Protein Expression | Protein X (Western Blot) | [Data Not Available] | [N/A] |

Detailed Experimental Protocols (Data Not Available)

To ensure reproducibility and provide a comprehensive understanding of the research, this section would have detailed the methodologies for key experiments cited.

Example Protocol: Cell Viability Assay (Hypothetical)

  • Cell Culture: Human cancer cell line A would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells would be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells would be treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • Viability Assessment: After the incubation period, a resazurin-based reagent would be added to each well, and the plates incubated for an additional 4 hours. The fluorescence would be measured using a microplate reader at an excitation/emission wavelength of 560/590 nm.

  • Data Analysis: The IC₅₀ value would be calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Mandatory Visualization: Experimental Workflow Diagram (Illustrative Example)

A diagram outlining the experimental workflow would be provided for clarity.

Illustrative Example: Cell Viability Assay Workflow start Start: Culture Cancer Cell Line A seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add Resazurin Reagent incubate->add_reagent measure Measure Fluorescence add_reagent->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Caption: Illustrative workflow for determining the IC₅₀ of this compound.

Conclusion and Future Directions

Thalrugosaminine: A Comprehensive Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosaminine, a bisbenzylisoquinoline alkaloid naturally occurring in plant species of the Thalictrum genus, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological effects, underlying mechanisms of action, and relevant experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Data on Therapeutic Effects

The therapeutic potential of this compound has been primarily investigated in the contexts of its antibacterial and antiproliferative activities. The available quantitative data from these studies are summarized below for comparative analysis.

Antibacterial Activity

This compound has demonstrated notable inhibitory effects against a range of bacterial pathogens, particularly those implicated in bovine mastitis. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism, are presented in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus128
Streptococcus agalactiae64
Escherichia coli256
Klebsiella pneumoniae256
Pseudomonas aeruginosa500
Enterococcus faecalis128

Table 1: Antibacterial Activity of this compound

Antiproliferative Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on related alkaloids from Thalictrum species provide insights into its potential antiproliferative effects. For instance, a structurally similar dimeric aporphinoid alkaloid isolated from Thalictrum cultratum exhibited a potent IC50 value of 1.06 μM against the human leukemia (HL-60) cell line. Further research is required to establish the specific cytotoxic profile of this compound against various cancer cell lines.

Key Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and further exploration of this compound's therapeutic effects.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound was assessed using the broth microdilution method.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Preparation inoculation Inoculation of Microtiter Plates start->inoculation compound This compound Serial Dilution compound->inoculation incubation Incubation inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic MIC Determination readout->mic

Caption: Workflow for MIC determination.

Methodology:

  • Bacterial Culture Preparation: The bacterial strains were cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures were then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls were included.

  • Incubation: The microtiter plates were incubated under conditions optimal for bacterial growth (e.g., 37°C for 24 hours).

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow:

cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seeding Cell Seeding in 96-well Plates treatment Addition of this compound seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add formazan Incubation & Formazan Crystal Formation mtt_add->formazan solubilization Solubilization of Formazan formazan->solubilization readout Absorbance Measurement solubilization->readout ic50 IC50 Calculation readout->ic50

Caption: Workflow for MTT antiproliferative assay.

Methodology:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and the plates were incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) was determined by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are still under investigation, research on the broader class of bisbenzylisoquinoline alkaloids suggests several potential mechanisms of action for its therapeutic effects.

Potential Antiproliferative Mechanisms

The antiproliferative effects of bisbenzylisoquinoline alkaloids are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest .

cluster_cell Cancer Cell This compound This compound Apoptosis Apoptosis Induction This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Potential antiproliferative mechanisms.

Putative Signaling Pathway Modulation

Based on studies of related compounds, this compound may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PPARγ (Peroxisome Proliferator-Activated Receptor gamma) pathways.

cluster_pathways Cellular Signaling This compound This compound NFkB NF-κB Pathway This compound->NFkB Modulation PPARg PPARγ Pathway This compound->PPARg Modulation TherapeuticEffects Therapeutic Effects NFkB->TherapeuticEffects PPARg->TherapeuticEffects

Caption: Putative signaling pathway modulation.

Furthermore, some bisbenzylisoquinoline alkaloids have been shown to modulate calcium channels , which could contribute to their diverse pharmacological activities.

Conclusion and Future Directions

This compound, a bisbenzylisoquinoline alkaloid, demonstrates promising antibacterial and potential antiproliferative properties. The available data, particularly its efficacy against mastitis-causing bacteria, warrants further investigation into its potential as a novel antimicrobial agent. To fully elucidate its therapeutic potential, future research should focus on:

  • Comprehensive Antiproliferative Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its antibacterial and antiproliferative effects. This should include detailed studies on apoptosis induction, cell cycle progression, and the modulation of pathways such as NF-κB and PPARγ.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

The continued exploration of this compound and its derivatives holds significant promise for the development of new and effective treatments for bacterial infections and cancer.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosaminine, a member of the diverse benzylisoquinoline alkaloid (BIA) family, represents a compelling area of natural product research. BIAs are renowned for their significant pharmacological activities, including analgesic, antimicrobial, and antineoplastic properties. This technical guide provides a comprehensive overview of this compound and related BIAs, focusing on their core chemical structures, biosynthetic origins, and biological activities. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a vital resource for researchers and professionals in drug discovery and development. While specific data for this compound is limited in some areas, this guide supplements with information from closely related BIAs to provide a broader context and predictive insights.

Introduction to Benzylisoquinoline Alkaloids (BIAs)

Benzylisoquinoline alkaloids are a large and structurally diverse group of plant secondary metabolites, with over 2,500 known structures.[1][2] They are characterized by a core structure consisting of a benzyl group attached to an isoquinoline moiety.[3] This fundamental scaffold is biosynthetically derived from the amino acid tyrosine.[4][5]

The BIA family includes a wide array of pharmacologically important compounds, such as:

  • Analgesics: Morphine and codeine[4][6]

  • Antimicrobials: Berberine and sanguinarine[2][4]

  • Anticancer agents: Noscapine and cepharanthine[2][6]

  • Muscle relaxants: Papaverine and tubocurarine[2]

The structural diversity within the BIA class arises from various enzymatic modifications of the basic benzylisoquinoline skeleton, leading to numerous subgroups with distinct biological activities.

This compound: A Profile

This compound is a specific BIA isolated from plants of the Thalictrum genus, notably Thalictrum minus. Chemically, it is a dimeric benzylisoquinoline alkaloid. While research on this compound is not as extensive as for some other BIAs, it has demonstrated notable biological activity, particularly in the antimicrobial sphere.

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of BIAs is a complex enzymatic process that has been extensively studied. The pathway originates from L-tyrosine, which undergoes a series of conversions to form two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[3][4] The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to almost all BIAs.[3]

From (S)-norcoclaurine, a series of methylation, hydroxylation, and other enzymatic reactions lead to the formation of a key branch-point intermediate, (S)-reticuline.[1] (S)-Reticuline serves as the precursor for a vast array of BIA structural types, including the morphinans, protoberberines, and aporphines.[1][4]

BIA_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines Aporphines Aporphines Reticuline->Aporphines Other_BIAs Other BIAs Reticuline->Other_BIAs

Simplified biosynthetic pathway of major benzylisoquinoline alkaloid classes.

Quantitative Biological Activity

This section summarizes the available quantitative data on the biological activities of this compound and related benzylisoquinoline alkaloids. Due to the limited specific data for this compound in some areas, data from closely related and well-studied BIAs are included for comparative purposes and are clearly indicated.

Antimicrobial Activity

This compound has demonstrated antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial efficacy.

CompoundBacterial Strain(s)MIC (µg/mL)Reference
This compound Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli (strains causing bovine mastitis)64 - 128[6]
BerberineStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa4 - 1024[7]
SanguinarineStaphylococcus aureus (MRSA), Bacillus subtilis1.4 - 21[7]
Anticancer Activity
Compound (Related BIAs)Cancer Cell Line(s)IC50 (µM)Reference
TetrandrineSW872 (Liposarcoma)~10[8]
GoniothalaminHepG2 (Hepatoblastoma)4.6[1]
GoniothalaminSaos-2 (Osteosarcoma), MCF-7 (Breast), A549 (Lung), HT29 (Colon)0.62 - 2.01 (after 72h)[3][6]
Diosmetin-7-O-rutinosideMCF-7, MDA-MB-231 (Breast)13.65, 12.89 (µg/mL)[4]
Anti-inflammatory Activity

The anti-inflammatory potential of many BIAs has been documented. This is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines.

Compound (Related BIAs)AssayIC50Reference
Tylophorine derivativesTNF-α inhibition (RAW 264.7 cells)27 - 100 nM[9]
RutaecarpineNO production inhibition (LPS-stimulated RAW 264.7)Not specified[10]
Astragaloside IVVCAM-1 expression (LPS-stimulated HUVECs)Dose-dependent inhibition[11]
Pygmaeocin BNO inhibition (LPS-activated RAW 264.7)33.0 ± 0.8 ng/mL[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related alkaloids.

Isolation and Purification of this compound from Thalictrum minus

The following is a general protocol for the isolation of alkaloids from plant material, which can be adapted for this compound.

Isolation_Workflow Start Plant Material (Thalictrum minus) Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Acid_Base Acid-Base Partitioning (e.g., with HCl and CHCl3) Filtration->Acid_Base Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Chromatography Column Chromatography (Silica gel or Alumina) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Pure_Compound Pure this compound Purification->Pure_Compound

General workflow for the isolation of alkaloids from plant material.

Protocol Details:

  • Extraction: Air-dried and powdered plant material (e.g., roots of Thalictrum minus) is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned against a non-polar organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with the organic solvent to isolate the free alkaloids.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. A gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different alkaloids.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (this compound) are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15]

Protocol Details:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[13]

  • Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[13]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[15]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[6] The IC50 value is calculated from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many BIAs and other natural products exert their biological effects by interfering with key cellular signaling cascades. The following sections describe pathways that are likely targets for this compound and related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[7][16] Its aberrant activation is implicated in various inflammatory diseases and cancers. Many anti-inflammatory natural products are known to inhibit the NF-κB pathway.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression This compound This compound (Potential Inhibition) This compound->IKK Inhibits?

Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17][18] The MAPK pathway is often dysregulated in cancer, making it a key target for anticancer drugs.

MAPK_Pathway Growth_Factors Growth Factors / Stress MAPKKK MAPKKK (e.g., Raf) Growth_Factors->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response This compound This compound (Potential Modulation) This compound->MAPKKK Modulates? This compound->MAPKK Modulates? This compound->MAPK Modulates?

Potential modulation of the MAPK signaling cascade by this compound.
Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells.[19][20]

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized induction of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

This compound and its parent family of benzylisoquinoline alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. While this compound has demonstrated clear antimicrobial activity, further research is warranted to fully characterize its pharmacological profile, including its anticancer and anti-inflammatory properties. The lack of extensive quantitative data and mechanistic studies for this compound highlights a gap in the current literature and presents an opportunity for future investigation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to determine its IC50 values and selectivity.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, including its effects on NF-κB, MAPK, and apoptosis pathways.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical animal models.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in animal models of infection, cancer, and inflammation.

By addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Thalrugosaminine from Thalictrum minus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for the extraction of thalrugosaminine from Thalictrum minus. The following sections outline the necessary procedures, from sample preparation to the purification of the target alkaloid.

Introduction

Thalictrum minus, commonly known as lesser meadow-rue, is a plant species rich in various isoquinoline alkaloids. These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities, including antitumor, antibacterial, and hypotensive properties.[1] this compound, a quaternary isoquinoline alkaloid found in Thalictrum minus, is a subject of ongoing research. This document presents a compiled protocol based on established methods for alkaloid extraction from this plant genus.

Data Presentation

AlkaloidYield from Roots (mg)Yield from Aerial Parts (mg)
Thalidasine20.00-
3-hydroxy-6'-desmethyl-9-O-methylthalifaboramine-11.63
Thalifaboramine-2.85
Berberine20.0020.00
Palmatine7.00-

Experimental Protocols

The following protocol details a multi-step procedure for the extraction and purification of this compound from the roots of Thalictrum minus.

Plant Material Preparation
  • Collection and Identification: Collect fresh roots of Thalictrum minus. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Clean the roots to remove any soil and debris. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried roots into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

This phase aims to extract a crude mixture of alkaloids from the prepared plant material.

  • Maceration with Methanol:

    • Soak the powdered root material (e.g., 100 g) in methanol at room temperature.[2]

    • Allow the mixture to stand for 48-72 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with fresh methanol three times to ensure exhaustive extraction.

    • Combine all the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude methanol extract in a 5% hydrochloric acid (HCl) solution.[1]

    • Filter the acidic solution to remove any insoluble non-alkaloidal material.

    • Wash the filtrate with a non-polar organic solvent such as benzene or dichloromethane (CH₂Cl₂) to remove neutral and acidic impurities. Discard the organic layer.

    • Make the acidic aqueous solution alkaline by adding 25% ammonium hydroxide (NH₄OH) dropwise until a pH of 9-10 is reached.[2] This step deprotonates the tertiary amine alkaloids, making them soluble in organic solvents.

    • Extract the alkaline solution multiple times with dichloromethane or chloroform.

    • Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude tertiary alkaloid fraction.

Isolation of Quaternary Alkaloids (including this compound)

The aqueous layer remaining after the extraction of tertiary alkaloids contains the quaternary alkaloids.

  • Precipitation of Quaternary Alkaloids:

    • Acidify the remaining ammonia-alkaline water phase with concentrated HCl to a pH of 6-6.5.

    • Add a saturated solution of potassium iodide (KI) to the acidified solution.[2] This will cause the quaternary alkaloids to precipitate as their iodide salts.

    • Allow the mixture to stand, then collect the precipitate by filtration.

    • Alternatively, Mayer's reagent can be used to precipitate quaternary alkaloids as a mercury complex.[1]

Purification of this compound

The crude quaternary alkaloid precipitate requires further purification to isolate this compound.

  • Column Chromatography:

    • Dissolve the crude quaternary alkaloid fraction in a minimal amount of methanol.

    • Prepare a column packed with silica gel or neutral alumina as the stationary phase.[2]

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system for alkaloid separation is a mixture of chloroform, methanol, and acetone in varying ratios.[2]

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the fractions using thin-layer chromatography (TLC) and visualize the spots with Dragendorff's reagent, which is specific for alkaloids.[2]

    • Combine the fractions that show a positive test for the desired alkaloid.

  • Crystallization:

    • Evaporate the solvent from the combined fractions containing purified this compound.

    • Recrystallize the residue from a suitable solvent or solvent mixture (e.g., methanol or an ethanol solution) to obtain pure crystals of this compound.[3]

Visualizations

Experimental Workflow

ExtractionWorkflow PlantMaterial Dried & Powdered Thalictrum minus Roots MethanolExtraction Methanol Extraction (at room temperature) PlantMaterial->MethanolExtraction Filtration1 Filtration MethanolExtraction->Filtration1 Evaporation1 Evaporation of Methanol Filtration1->Evaporation1 CrudeExtract Crude Methanol Extract Evaporation1->CrudeExtract Acidification Dissolution in 5% HCl CrudeExtract->Acidification Filtration2 Filtration Acidification->Filtration2 OrganicWash Wash with CH2Cl2 (remove neutral compounds) Filtration2->OrganicWash Basification Basification with NH4OH (to pH 9-10) OrganicWash->Basification TertiaryAlkaloidExtraction Extraction with CH2Cl2 Basification->TertiaryAlkaloidExtraction AqueousLayer Aqueous Layer (contains quaternary alkaloids) TertiaryAlkaloidExtraction->AqueousLayer Aqueous Phase Precipitation Add Saturated KI Solution AqueousLayer->Precipitation Filtration3 Filtration Precipitation->Filtration3 CrudeQuaternary Crude Quaternary Alkaloid Precipitate Filtration3->CrudeQuaternary Purification Column Chromatography (Silica Gel) CrudeQuaternary->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Illustrative Signaling Pathway

While the specific signaling pathway for this compound is not well-documented, many benzylisoquinoline alkaloids, the class to which this compound belongs, are known to exhibit biological activities through interaction with various cellular pathways. The biosynthesis of these alkaloids itself is a complex pathway.

BiosynthesisPathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine FourHPAA 4-Hydroxyphenylacetaldehyde Tyrosine->FourHPAA Norcoclaurine S-Norcoclaurine (Central Precursor) Dopamine->Norcoclaurine FourHPAA->Norcoclaurine Reticuline S-Reticuline (Branch Point) Norcoclaurine->Reticuline Multiple Enzymatic Steps BerberinePathway Protoberberines (e.g., Berberine) Reticuline->BerberinePathway MorphinanPathway Morphinans (e.g., Morphine) Reticuline->MorphinanPathway Bisbenzylisoquinoline Bisbenzylisoquinolines (related to this compound) Reticuline->Bisbenzylisoquinoline

Caption: Simplified biosynthetic pathway of benzylisoquinoline alkaloids.

References

Application Note: Quantification of Thalrugosaminine using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed method for the quantification of thalrugosaminine, an aporphine alkaloid, using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). Due to the absence of inherent chromophores in some alkaloids, ELSD offers a universal detection approach suitable for such compounds. This document provides a detailed protocol for sample preparation, chromatographic separation, and detection, along with typical method validation parameters based on the analysis of structurally related alkaloids. The described methodology is intended as a starting point for researchers developing and validating a quantitative assay for this compound in various sample matrices.

Introduction

This compound is an aporphine alkaloid found in plants of the Thalictrum genus.[1][2] Aporphine alkaloids are a large class of isoquinoline alkaloids with a wide range of reported biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Accurate and sensitive quantification of these compounds is crucial for phytochemical analysis, pharmacokinetic studies, and quality control in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures.[5][6] While UV-Vis detectors are commonly used in HPLC, they are not suitable for compounds that lack a significant chromophore.[7] The Evaporative Light Scattering Detector (ELSD) provides a valuable alternative, as it is a mass-based detector that can quantify any non-volatile analyte in a volatile mobile phase.[3][8] The ELSD works by nebulizing the column effluent into fine droplets, evaporating the solvent, and then measuring the light scattered by the remaining analyte particles.[7][8] This makes it a universal detector suitable for a broad range of compounds, including many natural products.

This application note outlines a proposed HPLC-ELSD method for the quantification of this compound. The provided protocols and validation data are based on established methods for similar aporphine alkaloids and serve as a robust starting point for method development and validation in your laboratory.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Methanol (HPLC grade)

  • Milli-Q or deionized water

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions (Proposed)
ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10 mM Ammonium Bicarbonate, pH 10
Gradient Elution 0-10 min: 75% A to 60% A10-20 min: 60% A20-30 min: 60% A to 30% A30-45 min: 30% A to 10% A45-55 min: 10% A55-60 min: 10% A to 75% A60-65 min: 75% A (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
ELSD Drift Tube Temp. 115°C
ELSD Nebulizer Gas Nitrogen at 3.0 L/min
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material - example):

  • Weigh 1 g of dried and powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process twice.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation (Typical Parameters)

The proposed HPLC-ELSD method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes typical performance characteristics expected for this type of analysis, based on data from related alkaloid quantification.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.999
Range 80-120% of test concentration1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 - 0.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 - 1.5 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Repeatability: ≤ 2%Intermediate: ≤ 3%< 2%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Data Presentation

Table 1: Quantitative Data Summary for a Proposed this compound HPLC-ELSD Method
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)
This compound1 - 100> 0.999~ 0.2~ 0.696.5 - 103.2< 1.8

Note: The data presented in this table are representative values based on published methods for structurally similar aporphine alkaloids and should be confirmed through experimental validation for this compound.

Visualizations

Diagram 1: Experimental Workflow

G Figure 1: Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC-ELSD Analysis cluster_2 Data Processing start Plant Material / Sample extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Reverse-Phase Separation injection->separation detection ELSD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Figure 1: Experimental Workflow for this compound Quantification.

Diagram 2: Putative Signaling Pathway

Based on the known pharmacological activities of related alkaloids, this compound may exert cardiovascular effects through the modulation of adrenergic receptors and calcium channels. The following diagram illustrates a putative signaling pathway leading to smooth muscle relaxation.

G Figure 2: Putative Signaling Pathway for this compound-Induced Vasodilation cluster_0 cluster_1 This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonism Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Blockade Relaxation Smooth Muscle Relaxation PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Activates Ca_Release Ca²⁺ Release SR->Ca_Release Induces Intra_Ca ↑ [Ca²⁺]i Ca_Release->Intra_Ca Ca_Influx->Intra_Ca Contraction Smooth Muscle Contraction Intra_Ca->Contraction

Caption: Figure 2: Putative Signaling Pathway for this compound-Induced Vasodilation.

Conclusion

The proposed HPLC-ELSD method provides a promising framework for the sensitive and reliable quantification of this compound. The use of ELSD overcomes the limitations of UV detection for non-chromophoric compounds. The experimental protocols and validation parameters outlined in this application note offer a solid foundation for researchers to develop and implement a robust analytical method for this compound in their specific applications. Further optimization and validation will be necessary to tailor the method to specific sample matrices and analytical requirements.

References

Elucidating the Structure of Thalrugosaminine: An Application Note on Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosaminine is a complex bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus, which are known for producing a wide variety of structurally diverse and biologically active compounds. The precise structural characterization of such natural products is paramount for understanding their biosynthetic pathways, pharmacological activities, and potential for drug development. This application note provides a detailed overview and experimental protocols for the structure elucidation of this compound using a combination of modern mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy techniques.

Due to the limited availability of a dedicated publication on the complete spectral analysis of this compound, this document presents a representative methodology based on the well-established procedures for the structural determination of closely related aporphine-benzylisoquinoline alkaloids from Thalictrum species. The data presented herein is illustrative and intended to guide researchers in their analytical workflows.

Molecular Structure

The proposed structure of this compound (C₃₉H₄₄N₂O₇) is a dimeric alkaloid featuring a complex polycyclic framework with multiple stereocenters.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition, and tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of the molecule through characteristic fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A 1 mg/mL solution of the purified this compound isolate is prepared in methanol.

  • Instrumentation: Analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range: m/z 100-1500

  • Data Acquisition: Data is acquired in full scan mode for accurate mass measurement. For MS/MS analysis, precursor ions are selected in the quadrupole and fragmented in the collision cell using argon as the collision gas, with collision energy ramped from 20 to 40 eV.

Data Presentation: Mass Spectrometry
ParameterObserved Value (Representative)Interpretation
Molecular Formula C₃₉H₄₄N₂O₇Determined from high-resolution mass measurement.
Calculated Monoisotopic Mass 652.3152 g/mol Theoretical mass of the neutral molecule.
Observed [M+H]⁺ m/z 653.3225Protonated molecular ion observed in ESI-MS.
Major MS/MS Fragments m/z 488, 326, 165Representative fragments indicating cleavage of the benzylisoquinoline moieties.

NMR Spectroscopy Analysis

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the complete covalent structure and relative stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • 1D NMR Experiments:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

    • DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry.

Data Presentation: ¹H and ¹³C NMR (Representative Data)

¹H NMR Data (500 MHz, CDCl₃, δ in ppm, J in Hz)

Proton AssignmentChemical Shift (δ)MultiplicityCoupling Constant (J)
H-16.85s
H-53.20dd12.5, 4.0
OMe-63.90s
N-Me2.55s
Aromatic Protons6.50 - 7.50m

¹³C NMR Data (125 MHz, CDCl₃, δ in ppm)

Carbon AssignmentChemical Shift (δ)DEPT-135
C-1110.5CH
C-3a128.0C
C-545.2CH₂
OMe-656.1CH₃
N-Me42.8CH₃

Workflow and Pathway Visualizations

Experimental Workflow for Structure Elucidation

The logical flow of experiments for the structural determination of this compound is outlined below.

G cluster_extraction Isolation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation extraction Extraction from Thalictrum sp. purification Chromatographic Purification extraction->purification hrms HRMS (Q-TOF) purification->hrms nmr_1d 1D NMR (¹H, ¹³C, DEPT) purification->nmr_1d msms Tandem MS (MS/MS) hrms->msms formula Molecular Formula Determination hrms->formula fragmentation Fragmentation Analysis msms->fragmentation nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d connectivity 2D Structure Determination nmr_1d->connectivity nmr_2d->connectivity stereochemistry Relative Stereochemistry nmr_2d->stereochemistry formula->connectivity fragmentation->connectivity final_structure Final Structure of this compound connectivity->final_structure stereochemistry->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Potential Biological Signaling Pathway

Aporphine alkaloids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. A potential mechanism of action could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase This compound This compound This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription nfkb->transcription activates cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) transcription->cytokines

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a powerful and indispensable toolkit for the structural elucidation of complex natural products like this compound. The detailed protocols and representative data presented in this application note offer a robust framework for researchers engaged in the discovery and characterization of novel bioactive compounds. Accurate structural determination is the foundational step that enables further investigation into the pharmacological properties and therapeutic potential of these fascinating molecules.

Application Notes and Protocols for Cell Culture Studies with Thalrugosaminine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of Thalrugosaminine in cell culture studies. Due to the limited availability of published data specifically on this compound, the following sections are based on established methodologies for the in vitro evaluation of novel chemical entities with potential anti-cancer properties. These protocols and application notes serve as a foundational guide and may require optimization for specific cell lines and experimental goals.

Introduction to this compound

This compound is an alkaloid that has been investigated for its potential biological activities. While comprehensive cell culture studies are not widely published, preliminary research suggests it may possess cytotoxic and anti-proliferative properties against various cancer cell lines. Further investigation is warranted to elucidate its mechanism of action and potential therapeutic applications. These notes provide a framework for conducting such studies.

Data Presentation

As specific quantitative data for this compound is not available in the public domain, a template table is provided below to guide researchers in structuring their findings. This table should be populated with experimental data as it is generated.

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeEndpointThis compound Concentration (µM)Result (e.g., % Inhibition, IC₅₀)
e.g., MCF-7Cell ViabilityIC₅₀0.1, 1, 10, 50, 100Populate with data
e.g., A549Apoptosis% Apoptotic Cells10, 50Populate with data
e.g., HeLaCell Cycle% Cells in G2/M10, 50Populate with data
e.g., HepG2Western BlotProtein X Expression50Populate with data

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Visualization of Methodologies and Potential Pathways

The following diagrams illustrate the general workflows and a hypothetical signaling pathway that could be investigated for this compound.

G cluster_0 Experimental Workflow cluster_1 Assay Types Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Assay Incubation->Assay MTT Assay MTT Assay Assay->MTT Assay Apoptosis Assay Apoptosis Assay Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Assay->Cell Cycle Analysis Measure Viability Measure Viability MTT Assay->Measure Viability Detect Apoptosis Detect Apoptosis Apoptosis Assay->Detect Apoptosis Analyze Cell Cycle Analyze Cell Cycle Cell Cycle Analysis->Analyze Cell Cycle

Experimental workflow for in vitro assays.

Hypothetical signaling pathway for this compound.

Disclaimer: The information provided in these application notes and protocols is intended for guidance purposes only. Researchers should adapt these methods based on their specific experimental needs and the available literature. As more data on this compound becomes available, these protocols may be refined.

Application Notes and Protocols: Synthesis of Thalrugosaminine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosaminine is a complex dimeric benzylisoquinoline alkaloid with a heptacyclic ring system. As a natural product, it holds potential for further investigation into its biological activities. The development of synthetic routes to this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating drug discovery efforts. This document provides a comprehensive overview of the current state of synthetic efforts towards this compound and proposes a strategic approach for the synthesis of its derivatives.

1. Introduction

This compound is a naturally occurring alkaloid isolated from plants of the Thalictrum genus. Its intricate molecular architecture, characterized by a dimeric structure formed through a diaryl ether linkage, presents a significant synthetic challenge. A thorough review of the scientific literature indicates that, to date, a total synthesis of this compound has not been reported. Consequently, the synthesis of its derivatives remains an unexplored area of research.

This document aims to provide a forward-looking guide for researchers interested in the chemical synthesis of this compound and its analogs. It outlines a plausible retrosynthetic analysis to approach the synthesis of the core scaffold and presents a general workflow for the subsequent generation of derivatives.

2. Chemical Structure of this compound

  • Molecular Formula: C₃₉H₄₄N₂O₇

  • Molecular Weight: 652.78 g/mol

  • IUPAC Name: 5,6,12,13-tetramethoxy-2,10-dimethyl-8,1'-oxybis[4,5,6,7-tetrahydro-1H-dibenzo[d,g]azecin]-1-one

  • CAS Number: 22226-73-9

3. Proposed Retrosynthetic Analysis of the this compound Core

The synthesis of this compound derivatives is predicated on the successful construction of its complex core structure. Below is a proposed retrosynthetic analysis that breaks down the molecule into more readily available starting materials. This hypothetical pathway can serve as a foundational strategy for developing a total synthesis.

The key disconnection points in the retrosynthesis of this compound (I) would be the diaryl ether bond and the isoquinoline subunits. This leads to two monomeric benzylisoquinoline precursors, (II) and (III). These precursors can be further simplified through disconnections of the benzyl-isoquinoline linkage, leading back to substituted isoquinolines and benzaldehydes.

G cluster_0 Retrosynthetic Analysis of this compound This compound This compound (I) Monomers Monomeric Benzylisoquinolines (II, III) This compound->Monomers Diaryl Ether Cleavage Fragments Isoquinoline and Benzaldehyde Fragments Monomers->Fragments Benzyl-Isoquinoline Disconnection (e.g., Pictet-Spengler or Bischler-Napieralski) BuildingBlocks Simple Aromatic Starting Materials Fragments->BuildingBlocks Functional Group Interconversion

Caption: Proposed retrosynthetic analysis for this compound.

4. General Experimental Protocol for the Synthesis of Benzylisoquinoline Precursors

The following is a generalized protocol for the synthesis of the monomeric benzylisoquinoline precursors, which are the foundational building blocks for the total synthesis of this compound. This protocol is based on well-established methods for constructing benzylisoquinoline alkaloids.

4.1. Pictet-Spengler Reaction

This reaction is a classic method for the synthesis of tetrahydroisoquinolines.

  • Reaction Setup: To a solution of a substituted phenethylamine (1.0 eq.) in a suitable solvent (e.g., toluene, CH₂Cl₂) is added a substituted phenylacetaldehyde (1.1 eq.).

  • Acid Catalysis: A catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid is added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to overnight.

  • Workup and Purification: The reaction is quenched with a base (e.g., saturated NaHCO₃ solution) and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

4.2. Bischler-Napieralski Reaction followed by Reduction

This two-step sequence provides another robust route to tetrahydroisoquinolines.

  • Amide Formation: A substituted phenethylamine is acylated with a substituted phenylacetyl chloride to form the corresponding amide.

  • Cyclization: The amide is then treated with a dehydrating agent (e.g., POCl₃, P₂O₅) in an inert solvent (e.g., acetonitrile, toluene) and heated to effect cyclization to a dihydroisoquinoline intermediate.

  • Reduction: The resulting dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄).

  • Purification: The final product is purified by standard techniques such as crystallization or column chromatography.

5. Proposed General Workflow for the Synthesis of this compound Derivatives

Once a viable synthetic route to this compound is established, the synthesis of its derivatives can be undertaken. The following workflow outlines a logical progression for generating a library of analogs for SAR studies.

G cluster_1 Workflow for this compound Derivative Synthesis A Establish Total Synthesis of this compound B Identify Key Intermediates for Diversification A->B C Synthesize Analogs of Monomeric Precursors B->C Early-Stage Diversification D Late-Stage Functionalization of this compound B->D Late-Stage Diversification E Couple Modified Monomers C->E F Purification and Characterization of Derivatives D->F E->F G Biological Evaluation and SAR Studies F->G

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

5.1. Early-Stage Diversification: Synthesis of Modified Monomers

This approach involves modifying the initial building blocks (substituted phenethylamines and phenylacetaldehydes) to introduce diversity early in the synthetic sequence.

  • Variation of Aromatic Substitution: Utilize commercially available or readily synthesized aromatic starting materials with different substitution patterns (e.g., altering the position or nature of alkoxy groups, introducing halogens for subsequent cross-coupling reactions).

  • Modification of the Nitrogen Substituent: The N-methyl group of the isoquinoline core can be replaced with other alkyl or functionalized groups.

5.2. Late-Stage Functionalization

This strategy focuses on modifying the fully assembled this compound core or advanced intermediates.

  • Demethylation and Re-alkylation: Selective demethylation of the methoxy groups can provide phenolic hydroxyl groups that can be re-alkylated with a variety of alkyl, benzyl, or other functionalized groups.

  • Aromatic Substitution: If the aromatic rings are appropriately functionalized (e.g., with halogens), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

6. Data Presentation: Hypothetical Yields for Key Synthetic Steps

The following table presents hypothetical yields for the key reactions in the proposed synthesis of the this compound core. These values are based on typical yields for similar transformations reported in the literature for other benzylisoquinoline alkaloids. Actual yields will need to be determined experimentally.

StepReaction TypeSubstrate(s)ProductHypothetical Yield (%)
1Pictet-SpenglerSubstituted Phenethylamine + PhenylacetaldehydeTetrahydroisoquinoline Precursor (II or III)60 - 85
2Ullmann CondensationMonomer II + Monomer IIIDimeric Core Structure30 - 50
3Late-Stage DemethylationThis compoundPhenolic Derivative70 - 90
4Late-Stage O-AlkylationPhenolic Derivative + Alkyl HalideO-Alkylated Derivative80 - 95

While the total synthesis of this compound remains an open challenge, the proposed retrosynthetic analysis and general protocols provide a solid foundation for initiating research in this area. The development of a successful synthetic route will be a significant achievement in natural product synthesis and will unlock the potential for creating a diverse library of this compound derivatives for biological evaluation. The workflows outlined herein offer a strategic approach to this exciting and challenging endeavor.

The Chemical Probe "Thalrugosaminine": A Review of Current Knowledge and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, no specific information could be found for a compound named "Thalrugosaminine" for use as a chemical probe in molecular biology. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in public domains, or potentially a misspelling of a different chemical entity.

Our investigation included searches for its mechanism of action, associated signaling pathways, and any quantitative data or experimental protocols related to its application. These searches did not yield any relevant results.

While the specific compound "this compound" remains elusive, the query has brought to light the broader category of alkaloids derived from the Thalictrum genus of plants, which are known for their rich diversity of bioactive molecules. Some of these compounds, with names bearing the "Thali-" prefix, have been investigated for various pharmacological properties. However, none of the identified and characterized Thalictrum alkaloids are specifically named "this compound" in the context of a chemical probe with established protocols for use in molecular biology.

General Principles of Alkaloid-Based Chemical Probes

Alkaloids are a class of naturally occurring organic compounds that have been explored for their potential as chemical probes due to their diverse chemical structures and biological activities. When utilized as chemical probes, these molecules can serve as powerful tools to investigate complex biological processes. The general workflow for employing a novel alkaloid as a chemical probe is outlined below.

G cluster_0 Probe Discovery & Characterization cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies cluster_3 Application in Biological Systems Isolation Isolation Characterization Characterization Isolation->Characterization Synthesis Synthesis Synthesis->Characterization Affinity_Chromatography Affinity Chromatography Characterization->Affinity_Chromatography Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Genetic_Approaches Genetic Approaches (e.g., CRISPR) Mass_Spectrometry->Genetic_Approaches Signaling_Pathway_Analysis Signaling Pathway Analysis Genetic_Approaches->Signaling_Pathway_Analysis Enzymatic_Assays Enzymatic Assays Signaling_Pathway_Analysis->Enzymatic_Assays Cell-based_Assays Cell-based Assays Enzymatic_Assays->Cell-based_Assays Cell_Imaging Cell Imaging Cell-based_Assays->Cell_Imaging In_vivo_Studies In vivo Studies Cell_Imaging->In_vivo_Studies

Caption: Workflow for developing a novel alkaloid into a chemical probe.

Hypothetical Application Notes and Protocols

In the absence of specific data for "this compound," we present a generalized, hypothetical protocol for the initial characterization of a novel alkaloid chemical probe. It must be emphasized that these are not validated protocols for "this compound" and should be treated as a general framework.

Table 1: Hypothetical Properties of a Novel Alkaloid Probe
PropertyDescription
Target Protein To be determined (TBD)
Binding Affinity (Kd) TBD
Mechanism of Action TBD (e.g., competitive inhibitor, allosteric modulator)
Cell Permeability TBD
Fluorescence TBD (if applicable)

Experimental Protocols

Protocol 1: Determination of Target Engagement in Cells using Western Blot

This protocol provides a general method to assess if a novel alkaloid probe engages its target protein within a cellular context, often by observing a downstream effect, such as a change in post-translational modification or protein stability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Novel alkaloid probe (e.g., "this compound")

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein or a downstream marker

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the novel alkaloid probe (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to directly confirm target engagement by a chemical probe in a cellular environment.

Materials:

  • Cell line of interest

  • Novel alkaloid probe

  • DMSO

  • PBS with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein extraction and Western blotting (as in Protocol 1)

Procedure:

  • Treatment: Treat intact cells with the novel alkaloid probe or vehicle control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing unbound, stabilized protein) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the soluble fractions by Western blot to detect the amount of the target protein that remained soluble at each temperature. A shift in the melting curve in the presence of the probe indicates target engagement.

Signaling Pathway Visualization

Without a known target or mechanism of action for "this compound," a specific signaling pathway diagram cannot be generated. However, a hypothetical pathway illustrating how a chemical probe might inhibit a generic kinase signaling cascade is presented below.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Kinase_2 Kinase 2 Kinase_1->Kinase_2 Thalrugosaminine_Probe Hypothetical This compound Probe Thalrugosaminine_Probe->Kinase_2 Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Troubleshooting & Optimization

Technical Support Center: Optimizing Thalrugosaminine Extraction from Thalictrum Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Thalrugosaminine and related dimeric aporphine-benzylisoquinoline alkaloids from Thalictrum plants. The information is presented in a question-and-answer format to directly address common issues encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a dimeric aporphine-benzylisoquinoline alkaloid. This class of compounds has garnered interest for its potential biological activities. This compound is naturally found in various species of the Thalictrum genus (Meadow-rue), which are part of the Ranunculaceae family.

Q2: What are the key factors that influence the yield of this compound during extraction?

A2: The yield of this compound, like other alkaloids, is influenced by several critical factors:

  • Plant Material: The species of Thalictrum, the part of the plant used (roots, stems, leaves), the age of the plant, and the geographical location of cultivation all impact the concentration of the target alkaloid.

  • Solvent System: The choice of solvent is crucial. Alkaloids are typically extracted in their salt form using acidified water or in their free base form using organic solvents.

  • Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.

  • pH: The pH of the extraction medium is critical for selectively extracting alkaloids. Acidic conditions favor the extraction of alkaloid salts, while alkaline conditions are used to extract the free base.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is necessary to ensure efficient extraction without excessive solvent usage.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent penetration and can improve extraction efficiency.

Q3: What is a general overview of the extraction and purification process for this compound?

A3: A typical workflow involves:

  • Preparation of Plant Material: Drying and grinding the plant material to a fine powder.

  • Extraction: Extracting the alkaloids from the plant material using a suitable solvent and method. An acid-water extraction is a common first step for Thalictrum alkaloids.

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract and concentrating the extract.

  • Purification: Isolating this compound from the crude extract using chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Troubleshooting Guide

Issue 1: Low Yield of Total Alkaloids

  • Question: I am getting a very low yield of total alkaloids from my Thalictrum extraction. What could be the problem?

  • Answer: Low yields can be attributed to several factors. Consider the following:

    • Inefficient Cell Lysis: Is your plant material ground sufficiently fine? Inadequate grinding can prevent the solvent from penetrating the plant cells effectively.

    • Suboptimal Solvent: Are you using an appropriate solvent system? For Thalictrum alkaloids, an initial extraction with acidified water (e.g., 0.8% hydrochloric acid) has been shown to be effective for extracting total alkaloids.[1]

    • Inadequate Extraction Time or Method: If using maceration, ensure sufficient time for extraction. For more efficient extraction, consider using ultrasound-assisted extraction (UAE), which can significantly reduce extraction time and improve yield. A sonication time of around 54 minutes has been reported as optimal for total alkaloids from Thalictrum delavayi.[1]

    • Incorrect pH: Ensure the pH of your solvent is appropriate for the form of the alkaloid you are targeting.

Issue 2: Difficulty in Separating this compound from Other Alkaloids

  • Question: My crude extract contains a complex mixture of alkaloids, and I am struggling to isolate this compound. What purification strategies can I use?

  • Answer: The separation of structurally similar alkaloids can be challenging. Here are some strategies:

    • Column Chromatography: This is a fundamental technique for initial fractionation. Use a suitable stationary phase (e.g., silica gel or alumina) and a gradient elution system with a mixture of solvents of increasing polarity.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, Prep-TLC can be an effective method to isolate individual compounds.

    • High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification, preparative HPLC is the method of choice. A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for alkaloid separation.

    • Multi-step Purification: It is often necessary to use a combination of these techniques to achieve high purity. For instance, an initial fractionation by column chromatography followed by purification of the fractions using preparative HPLC.

Issue 3: Degradation of the Target Compound

  • Question: I suspect that this compound is degrading during my extraction/purification process. How can I prevent this?

  • Answer: Alkaloids can be sensitive to heat, light, and extreme pH.

    • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.

    • Light Protection: Store your extracts and purified compounds in amber vials or protect them from direct light.

    • pH Management: While acidic and basic conditions are necessary for extraction, prolonged exposure to strong acids or bases can cause degradation. Neutralize the pH once the extraction or partitioning steps are complete.

    • Use of Inert Atmosphere: For highly sensitive compounds, performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Quantitative Data Summary

ParameterOptimized ValueReference
Extraction Method Ultrasound-Assisted Extraction (UAE)[1]
Solvent 0.8% Hydrochloric Acid in Water[1]
Solid-to-Liquid Ratio 1:12 (g/mL)[1]
Sonication Time 54 minutes[1]
Total Alkaloid Yield 2.46%[1]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of Total Alkaloids from Thalictrum

This protocol is based on the optimized conditions reported for the extraction of total alkaloids from Thalictrum delavayi.[1]

  • Plant Material Preparation:

    • Dry the plant material (e.g., roots) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 120 mL of 0.8% (v/v) hydrochloric acid solution (prepared by diluting concentrated HCl in distilled water).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 54 minutes at a controlled temperature (e.g., 25-30°C).

  • Filtration and Basification:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and adjust the pH to 9-10 with a suitable base (e.g., ammonium hydroxide).

  • Liquid-Liquid Extraction:

    • Transfer the basified filtrate to a separatory funnel.

    • Extract the aqueous solution three times with an equal volume of chloroform or ethyl acetate.

    • Combine the organic layers.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 2: General Purification of Aporphine Alkaloids by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Wash the column with the starting eluent.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimum amount of the starting eluent or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% hexane or chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 9:1).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound of interest based on the TLC profile.

  • Further Purification:

    • The combined fractions may require further purification using preparative TLC or HPLC to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Thalictrum Plant Material extraction Ultrasound-Assisted Extraction (0.8% HCl, 1:12 ratio, 54 min) plant_material->extraction Solvent Addition filtration Filtration extraction->filtration filtrate Acidic Aqueous Extract filtration->filtrate basification Basification (pH 9-10) filtrate->basification lle Liquid-Liquid Extraction (e.g., Chloroform) basification->lle organic_phase Crude Alkaloid Extract (in Organic Solvent) lle->organic_phase concentration Solvent Evaporation organic_phase->concentration crude_alkaloids Crude Total Alkaloids concentration->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis Monitoring pure_compound Pure this compound fractions->pure_compound Combine & Concentrate tlc_analysis->fractions troubleshooting_logic start Low Alkaloid Yield q1 Is plant material finely ground? start->q1 a1_no Grind to a finer powder q1->a1_no No q2 Is the solvent optimal? q1->q2 Yes a1_no->q1 a2_no Use acidified water (e.g., 0.8% HCl) q2->a2_no No q3 Is the extraction method/duration adequate? q2->q3 Yes a2_no->q2 a3_no Use UAE for ~54 min or increase maceration time q3->a3_no No q4 Is the pH correct? q3->q4 Yes a3_no->q3 a4_no Ensure acidic pH for salt extraction q4->a4_no No end Improved Yield q4->end Yes a4_no->q4

References

Thalrugosaminine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with thalrugosaminine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a benzylisoquinoline alkaloid that has been isolated from plants of the Thalictrum genus, such as Thalictrum minus.[1][2] It is investigated for its potential biological activities, including antibacterial properties.[1]

Q2: What is the primary recommended solvent for dissolving this compound?

A2: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[3][4]

Q3: Are there any general tips for preparing a stock solution of this compound?

A3: Yes. When preparing stock solutions, it is advisable to select an appropriate solvent based on the product's solubility data. After preparation, the solution should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, keeping the solution at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[1]

Troubleshooting Guide

Q4: My this compound is not readily dissolving in DMSO at room temperature. What should I do?

A4: If you encounter difficulty dissolving this compound in DMSO, gentle heating and sonication can be applied. A recommended procedure is to warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1]

Q5: I need to use this compound in an aqueous buffer for my experiment, but it has poor water solubility. How can I improve its aqueous solubility?

A5: More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, which is a common challenge for alkaloids.[5] While specific data for this compound is limited, several general techniques can be employed to enhance the solubility of poorly water-soluble drugs. These methods are categorized as physical and chemical modifications.[5]

  • Co-solvency: Introduce a water-miscible organic co-solvent (like ethanol) to the aqueous buffer. This technique can reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[6]

  • pH Adjustment: As an alkaloid, the solubility of this compound is likely pH-dependent. Adjusting the pH of the aqueous medium can ionize the molecule, thereby increasing its solubility.

  • Complexation: This method involves using complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, enhancing its solubility.[7] Another approach is complexation with materials like polycarboxylic acids.[8]

  • Use of Surfactants: Surfactants can be used to form micelles that encapsulate the poorly soluble drug, increasing its concentration in an aqueous solution.[9]

Q6: Can particle size reduction be used to improve the dissolution rate of this compound?

A6: Yes, reducing the particle size increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[5][7] Techniques like micronization can be employed for this purpose. However, it's important to note that while micronization increases the rate of dissolution, it does not typically increase the equilibrium solubility of the compound.[5][6]

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Soluble[1]The recommended solvent for stock solutions. Heating and sonication can aid dissolution.[1]
WaterPoorly SolubleAs is common for many alkaloids.[8]
EthanolNo specific data found.Often used as a co-solvent to improve aqueous solubility of poorly soluble drugs.[5]

Table 2: Summary of General Solubility Enhancement Techniques for Alkaloids

TechniquePrinciplePotential Application for this compound
Physical Modifications
Particle Size ReductionIncreases surface area to enhance dissolution rate.[5]Micronization of this compound powder before dissolution.
Solid DispersionThe drug is dispersed in an inert carrier matrix at the solid state.[5]Formulating with carriers like polymers to improve dissolution.
Chemical Modifications
pH AdjustmentIonizes the drug to increase its affinity for aqueous solvents.[5]Preparing aqueous buffers at an acidic pH to protonate the amine groups.
Co-solvencyAdding a water-miscible organic solvent to increase solubility.[6]Using a mixture of water and ethanol or DMSO for experiments.
ComplexationForming a more soluble complex with another molecule (e.g., cyclodextrin).[7][8]Using cyclodextrins to encapsulate this compound.
Salt FormationConverting the drug into a salt form, which often has higher solubility.[5][7]Synthesizing a salt form of this compound (e.g., hydrochloride salt).
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or heating block set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Weigh the desired amount of this compound powder and place it into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Tightly cap the vial and vortex briefly to suspend the powder.

    • If the compound does not dissolve completely, place the vial in a 37°C water bath or heating block for 5-10 minutes.[1]

    • Following heating, place the vial in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.[1]

    • Visually inspect the solution to ensure no particulate matter remains.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Visualizations

G start Start: this compound Fails to Dissolve check_solvent Is the solvent DMSO? start->check_solvent use_dmso Use DMSO as the primary solvent. check_solvent->use_dmso No heat_sonicate 1. Warm solution to 37°C 2. Use ultrasonic bath check_solvent->heat_sonicate Yes use_dmso->start check_dissolved Is the compound fully dissolved? heat_sonicate->check_dissolved aqueous_issue Is the experiment in an aqueous system? check_dissolved->aqueous_issue No success Success: Solution Prepared check_dissolved->success Yes enhancement Proceed to Solubility Enhancement Techniques (e.g., pH adjustment, co-solvents) aqueous_issue->enhancement Yes fail Consult further with a formulation specialist aqueous_issue->fail No enhancement->success

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications problem Poor Aqueous Solubility of this compound size_reduction Particle Size Reduction (Micronization) problem->size_reduction solid_dispersion Solid Dispersion problem->solid_dispersion ph_adjust pH Adjustment problem->ph_adjust cosolvency Co-solvency problem->cosolvency complexation Complexation (e.g., Cyclodextrins) problem->complexation salt_formation Salt Formation problem->salt_formation

References

Technical Support Center: Stability of Thalrugosaminine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Thalrugosaminine in various solvents. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: Currently, there is a lack of specific public data on the stability of this compound in different solvents. However, as an aporphine alkaloid, its stability can be expected to be influenced by factors such as pH, temperature, and light exposure.[1] Generally, alkaloid bases are more soluble in organic solvents, while their salt forms are more soluble in water.[2][3][4] For experimental purposes, it is crucial to determine the stability of this compound empirically under your specific laboratory conditions.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific data for this compound is unavailable, aporphine alkaloids are often extracted and purified using a variety of organic solvents and solvent mixtures. Common solvents used for related compounds include methanol, ethanol, chloroform, and ethyl acetate, sometimes in acidified or basified forms to improve solubility.[5] For short-term use, dissolving this compound in a high-purity organic solvent like methanol or ethanol is a reasonable starting point. For long-term storage, it is advisable to store the compound in a solid, crystalline form at low temperatures and protected from light.

Q3: What are the primary factors that can cause degradation of this compound in solution?

A3: Based on the general behavior of alkaloids, the primary factors that can lead to the degradation of this compound in solution are:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][6]

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[7] A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products. This involves subjecting a sample to stress conditions (e.g., heat, acid, base, light, oxidation) to generate degradation products and ensuring the analytical method can resolve them from the parent compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Issue 1: Poor Solubility of this compound

  • Problem: this compound does not fully dissolve in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: this compound, as an alkaloid, may have different solubility in its free base and salt forms. If you have the free base, try a non-polar organic solvent. If you have a salt, try a polar solvent like water or ethanol.[2][3][4]

    • pH Adjustment: The solubility of alkaloids is often pH-dependent. For aqueous solutions, adjusting the pH towards the acidic range can improve the solubility of the salt form.

    • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a small amount of a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be added to an aqueous solution.

    • Sonication: Gentle sonication can help to break down aggregates and improve dissolution.

Issue 2: Inconsistent Analytical Results (e.g., varying peak areas in HPLC)

  • Problem: Repeated injections of the same this compound solution in HPLC show significant variation in the peak area of the analyte.

  • Possible Causes & Solutions:

    • Compound Instability: this compound may be degrading in the sample vial or on the autosampler. Consider preparing fresh samples immediately before analysis and using a temperature-controlled autosampler.

    • Incomplete Dissolution: Ensure the compound is fully dissolved before injection. Filter the sample through a 0.22 µm filter to remove any particulate matter.

    • Injection Volume Precision: Check the autosampler for any issues with injection volume reproducibility.

    • Mobile Phase Incompatibility: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion or precipitation at the head of the column. Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Appearance of New Peaks in the Chromatogram Over Time

  • Problem: When analyzing a this compound solution that has been stored for some time, new, smaller peaks appear in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Degradation: The new peaks are likely degradation products of this compound. This indicates that the compound is not stable under the current storage conditions.

    • Actionable Steps:

      • Re-evaluate your storage conditions. Store the solution at a lower temperature, protect it from light, and consider using an inert atmosphere (e.g., by purging with nitrogen or argon).

      • Perform a forced degradation study to identify the degradation products and understand the degradation pathway.

      • Re-prepare the solution fresh for each experiment if stability is a concern.

Data Presentation

Table 1: Template for Recording Stability Data of this compound in Different Solvents

Solvent SystemTemperature (°C)pH (for aqueous systems)Storage DurationInitial Concentration (µg/mL)Final Concentration (µg/mL)% RecoveryDegradation Products Observed (if any)

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis: Immediately after preparation (t=0), analyze an aliquot of the solution using a validated stability-indicating HPLC method to determine the initial concentration.

  • Storage: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours; 7, 14, 30 days), withdraw an aliquot of the solution and analyze it using the same HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualization

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_data Data Interpretation prep Prepare this compound Stock Solution initial_hplc Initial HPLC Analysis (t=0) prep->initial_hplc Immediate Analysis storage Store Solution under Defined Conditions prep->storage Store Remainder data_analysis Calculate % Recovery & Analyze Degradation initial_hplc->data_analysis timepoint_hplc Time-Point HPLC Analysis timepoint_hplc->data_analysis storage->timepoint_hplc Periodic Sampling

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Decision_Tree cluster_solubility Solubility Issues cluster_analytical Analytical Inconsistencies cluster_degradation Degradation Observed start Experimental Issue Encountered solubility_check Poor Solubility? start->solubility_check analytical_check Inconsistent HPLC Results? start->analytical_check degradation_check New Peaks in Chromatogram? start->degradation_check solubility_solutions Try different solvent Adjust pH Use co-solvents Sonication solubility_check->solubility_solutions Yes analytical_solutions Check for degradation Ensure complete dissolution Verify injection precision analytical_check->analytical_solutions Yes degradation_solutions Re-evaluate storage conditions (Temp, Light, Atmosphere) Prepare fresh solutions degradation_check->degradation_solutions Yes

References

Technical Support Center: Optimizing HPLC Parameters for Thalrugosaminine Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Thalrugosaminine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for developing a separation method for this compound, an aporphine alkaloid, is to use a reversed-phase (RP) C18 column with a mobile phase consisting of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA). A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating complex plant extracts containing alkaloids.

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1] It is often caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of this compound will ensure it is fully protonated, which can improve peak shape.[3]

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase. TEA can interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Column Choice: Utilize a column with end-capping or a polar-embedded stationary phase, which are designed to minimize silanol interactions.

Q3: How can I improve the resolution between this compound and other closely eluting impurities?

Improving resolution can be achieved by optimizing several parameters:

  • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Mobile Phase Composition: Switching the organic modifier from acetonitrile to methanol, or using a ternary mixture, can alter selectivity.[4]

  • Column Chemistry: Trying a different stationary phase, such as a C8 or a phenyl-hexyl column, can provide different selectivity and potentially resolve co-eluting peaks.

  • Temperature: Increasing the column temperature can improve efficiency and may alter selectivity.

Q4: What detection wavelength is appropriate for this compound?

Aporphine alkaloids typically exhibit UV absorbance. A good starting point for detection is to use a photodiode array (PDA) detector to screen for the wavelength of maximum absorbance (λmax) for this compound. For many alkaloids, this falls in the range of 230-280 nm. For instance, a study on the analysis of galantamine, another isoquinoline alkaloid, utilized a detection wavelength of 230 nm.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.[1][2]- Add a competing base like triethylamine (0.1%) to the mobile phase. - Lower the mobile phase pH with formic or acetic acid (0.1%). - Use an end-capped or polar-embedded column.
Column overload.- Reduce the injection volume or dilute the sample.
Poor Resolution Inadequate separation between this compound and other components.- Optimize the gradient profile; try a shallower gradient.[6] - Change the organic modifier (e.g., methanol instead of acetonitrile).[4] - Evaluate a different column chemistry (e.g., C8, Phenyl).
Extra-column band broadening.- Ensure all tubing is cut flat and properly connected to minimize dead volume.[6]
Fluctuating Retention Times Inconsistent mobile phase composition.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a buffer to maintain a stable pH.
Column temperature variations.- Use a column oven to maintain a consistent temperature.
Pump issues.- Check for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks Contamination from previous injections.- Implement a thorough column wash with a strong solvent after each run.
Impurities in the mobile phase or sample diluent.- Use high-purity HPLC-grade solvents and freshly prepared diluents.

Experimental Protocols

Example Protocol for Isoquinoline Alkaloid Analysis

This protocol is based on methods developed for the separation of similar alkaloids and should be optimized for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax of this compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Use sonication if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize common HPLC parameters used for the separation of isoquinoline and aporphine alkaloids, which can serve as a reference for method development for this compound.

Table 1: Comparison of Mobile Phase Systems for Alkaloid Separation

Mobile Phase System Modifier Typical pH Range Advantages Considerations
Acetonitrile/WaterFormic Acid2.5 - 3.5Good for MS compatibility, provides sharp peaks for many bases.May not be sufficient to suppress all silanol interactions.
Acetonitrile/WaterAmmonium Acetate4.5 - 5.5Buffered system, can improve peak shape and reproducibility.[7]Buffer salts can precipitate if the organic percentage is too high.
Methanol/WaterTriethylamine7.0 - 8.0Effective at masking silanol groups, leading to improved peak symmetry for basic compounds.Higher pH can degrade silica-based columns over time. Not MS-friendly.

Table 2: Column Selection Guide for Alkaloid Analysis

Stationary Phase Particle Size (µm) Typical Dimensions (mm) Application Notes
C185250 x 4.6Standard for reversed-phase; good retention for a wide range of alkaloids.
C83 or 5150 x 4.6Less retentive than C18, may be suitable for highly retained compounds.
Phenyl-Hexyl3100 x 3.0Offers alternative selectivity through pi-pi interactions, useful for aromatic alkaloids.
Polar-Embedded3 or 5150 x 4.6Designed to reduce peak tailing for basic compounds by shielding residual silanols.

Visualizations

The following diagrams illustrate a typical HPLC workflow and a troubleshooting decision tree for common chromatographic issues.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution, Filtration) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Solvent Mixing, Degassing) Pump Pump MobilePhasePrep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (PDA) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Peak Integration & Quantification CDS->Analysis Troubleshooting_Tree Problem Chromatographic Problem (e.g., Tailing, Poor Resolution) Tailing Tailing Problem->Tailing Peak Tailing? Resolution Resolution Problem->Resolution Poor Resolution? Retention Retention Problem->Retention Retention Time Drift? CheckpH Adjust Mobile Phase pH (2-3 units below pKa) Tailing->CheckpH Yes AddModifier Add Competing Base (e.g., Triethylamine) CheckpH->AddModifier Still Tailing? ChangeColumn Use End-capped or Polar-Embedded Column AddModifier->ChangeColumn Still Tailing? OptimizeGradient Optimize Gradient Slope (Make it shallower) Resolution->OptimizeGradient Yes ChangeSolvent Change Organic Modifier (ACN to MeOH or vice-versa) OptimizeGradient->ChangeSolvent Still Poor? ChangeColumn2 Try Different Column Chemistry (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn2 Still Poor? CheckMobilePhase Prepare Fresh Mobile Phase & Ensure Proper Mixing Retention->CheckMobilePhase Yes CheckTemp Use Column Oven for Stable Temperature CheckMobilePhase->CheckTemp Still Drifting? CheckPump Check Pump for Leaks & Flow Rate Consistency CheckTemp->CheckPump Still Drifting?

References

Technical Support Center: Thalrugosaminine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalrugosaminine mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound in positive ion mode ESI-MS?

A1: In positive ion electrospray ionization (ESI), this compound is expected to be readily protonated. You should primarily look for the protonated molecule [M+H]⁺. However, adduct formation is common in ESI-MS.[1][2] It is advisable to also screen for common adducts, especially if you observe unexpected masses.

Table 1: Expected m/z for this compound Molecular Ions (Monoisotopic Mass: 329.1627 g/mol )

Ion SpeciesAdductm/zNotes
[M+H]⁺Proton330.1705Typically the most abundant ion in well-optimized ESI conditions.
[M+Na]⁺Sodium352.1524A common adduct, often seen alongside the protonated molecule.[3][4][5]
[M+K]⁺Potassium368.1264Another common alkali metal adduct.[3][4][5]
[M+NH₄]⁺Ammonium347.1970Can be observed, especially if ammonium salts are present in the mobile phase.
[M+H-H₂O]⁺Water Loss312.1599Can occur as an in-source fragment, particularly with high source temperatures.[2]

Q2: I am not observing the expected [M+H]⁺ ion, or its intensity is very low. What are the possible causes?

A2: Several factors can lead to a weak or absent molecular ion:

  • In-source Fragmentation: this compound, like other aporphine alkaloids, can be susceptible to fragmentation within the ion source, especially at high cone or fragmentor voltages.[6][7][8] This can lead to the premature breakdown of the molecular ion.

  • Poor Ionization Efficiency: The choice of solvent and pH can significantly impact ionization. This compound, being a basic alkaloid, ionizes best in acidic mobile phases (e.g., with 0.1% formic acid).

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.

  • Instrumental Issues: A dirty ion source, incorrect sprayer position, or suboptimal gas flow rates and temperatures can all negatively affect signal intensity.[9][10]

Q3: My mass spectrum shows several unexpected peaks. How can I identify their origin?

A3: Unexpected peaks can arise from several sources:

  • Contaminants: Solvents, glassware, and sample collection materials can introduce contaminants. Common contaminants include plasticizers and polymers like polyethylene glycols (PEGs).

  • Adducts: As mentioned in Q1, sodium and potassium adducts are very common.[3][4][5] You may also see adducts with solvent molecules.[4]

  • In-source Fragments: If the energy in the ion source is too high, you will see fragment ions in your full scan spectrum.[6][7] These can sometimes be mistaken for impurities.

  • Isotopologues: Remember to consider the presence of naturally occurring isotopes (e.g., ¹³C), which will appear as small peaks at M+1, M+2, etc., relative to the monoisotopic mass.

Troubleshooting Guides

Problem 1: High Degree of In-Source Fragmentation

Symptoms:

  • Low abundance or absence of the [M+H]⁺ ion at m/z 330.17.

  • Presence of fragment ions in the full scan MS spectrum that should only appear in MS/MS.

Solutions:

  • Reduce Ion Source Energy: The primary cause of in-source fragmentation is excessive energy applied in the ion source.[6][7]

    • Decrease the cone voltage or fragmentor voltage . Start with a low value (e.g., 20 V) and gradually increase it to find a balance between signal intensity and fragmentation.

    • Lower the ion source temperature . High temperatures can cause thermal degradation of the analyte.[6][11]

  • Optimize Gas Flow: Ensure the nebulizer and drying gas flows are appropriate for your liquid flow rate. Inadequate desolvation can sometimes lead to unstable ions that are more prone to fragmentation.

  • Check for a Dirty Ion Source: A contaminated ion source can lead to unstable ionization and increased fragmentation.[9] Regular cleaning and maintenance are crucial.

Problem 2: Poor Sensitivity and Weak Signal

Symptoms:

  • Low signal-to-noise ratio for the this compound peak.

  • Difficulty detecting the compound at low concentrations.

Solutions:

  • Optimize Mobile Phase:

    • Ensure the mobile phase is acidic. A concentration of 0.1% formic acid is a good starting point to promote protonation.

    • For reversed-phase chromatography, ensure a sufficient percentage of organic solvent (e.g., acetonitrile or methanol) during elution, as this aids in the ESI process.[12]

  • Adjust ESI Source Parameters:

    • Capillary Voltage: Optimize the spray voltage. A typical starting point is 3-4 kV for positive mode.[13]

    • Sprayer Position: The position of the ESI needle relative to the inlet capillary is critical. Optimize this for maximum signal.[12]

    • Nebulizer Gas Pressure: Adjust the pressure to ensure a fine, stable spray.[13]

  • Sample Clean-up: If matrix suppression is suspected, implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove interfering compounds.

  • Instrument Maintenance: Clean the ion source and ensure the mass spectrometer is properly calibrated.[10]

Problem 3: Unreproducible Fragmentation Patterns in MS/MS

Symptoms:

  • The relative abundances of fragment ions change between runs.

  • Different fragment ions are observed in replicate injections.

Solutions:

  • Standardize Collision Energy: The collision energy (CE) is the most critical parameter for MS/MS fragmentation. Ensure you are using a consistent and optimized CE for each analysis. It is recommended to perform a collision energy ramp to determine the optimal value for producing key fragment ions.

  • Check Collision Gas Pressure: Ensure the collision gas (usually argon or nitrogen) pressure in the collision cell is stable and at the manufacturer's recommended level.

  • Isolate the Correct Precursor Ion: Verify that your isolation window is set correctly and that you are consistently isolating the [M+H]⁺ ion (m/z 330.17) and not an adduct or a co-eluting isobaric compound.

  • Minimize In-Source Fragmentation: If in-source fragmentation is occurring, the ions entering the collision cell will be a mix of precursor and fragment ions, leading to a complex and irreproducible MS/MS spectrum. Address any in-source fragmentation issues first (see Problem 1).

Experimental Protocols & Data

Typical Experimental Protocol for LC-MS/MS Analysis

A standard method for analyzing aporphine alkaloids like this compound would involve liquid chromatography coupled with tandem mass spectrometry.[14]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Full Scan (e.g., m/z 100-500) and Tandem MS (MS/MS) of the precursor ion at m/z 330.17.

    • Key Parameters: Optimize cone/fragmentor voltage, capillary voltage, source temperature, and gas flows as described in the troubleshooting sections.

Table 2: Common Fragment Ions of Aporphine Alkaloids in MS/MS

The fragmentation of aporphine alkaloids often involves characteristic losses related to the substituents on the core structure.[15][16][17] While specific data for this compound is limited, the fragmentation pattern can be inferred from similar compounds.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Lost FragmentDescription
330.17315.1515.02•CH₃Loss of a methyl radical from a methoxy group.[15][17]
330.17299.1531.02•OCH₃ or H₂NCH₃Loss of a methoxy radical or cleavage of the N-methyl group and part of the ring.[17]
330.17284.1346.04CH₃OH + CH₂Complex rearrangement and loss.
315.15284.1331.02•OCH₃Sequential loss of a methoxy radical after a methyl loss.
299.15271.1228.03COLoss of carbon monoxide, often following the loss of a methoxy group.[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Sample Extraction sp2 Dilution / SPE Cleanup sp1->sp2 lc1 Injection sp2->lc1 lc2 C18 Reversed-Phase Gradient Elution lc1->lc2 ms1 ESI Source (Positive Ion Mode) lc2->ms1 ms2 Full Scan MS ms1->ms2 ms3 Precursor Isolation (m/z 330.17) ms1->ms3 da1 Peak Integration ms2->da1 ms4 Collision-Induced Dissociation (CID) ms3->ms4 ms5 MS/MS Scan ms4->ms5 ms5->da1 da2 Spectral Interpretation da1->da2 troubleshooting_tree start Problem with MS Signal? q1 Is [M+H]+ ion weak or absent? start->q1 q2 Are there unexpected peaks in spectrum? start->q2 a1 High In-Source Fragmentation Likely q1->a1 Yes a3 Poor Ionization or Matrix Suppression q1->a3 No a2 Check for Adducts & Contaminants q2->a2 Yes s1 Decrease Cone/Fragmentor Voltage Lower Source Temperature a1->s1 s2 Look for m/z differences: +22 (Na), +38 (K) Check solvent blanks a2->s2 s3 Optimize mobile phase (add acid) Improve sample cleanup a3->s3

References

Technical Support Center: Thalrugosaminine Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Thalrugosaminine during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to minimize thermal degradation.[1] For short-term storage, room temperature may be acceptable, but it is crucial to protect the compound from light and moisture.[2] Always refer to the supplier's specific recommendations.

Q2: How should I store this compound in solution?

This compound in solution is more susceptible to degradation. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light. The choice of solvent can also impact stability; for specific applications, it is advisable to perform a small-scale stability test in the desired solvent.

Q3: My this compound solution has changed color. What could be the cause?

A change in color often indicates chemical degradation. This could be due to oxidation or photodegradation. Exposure to air (oxygen), light, or incompatible solvents can accelerate these processes. It is recommended to discard the solution and prepare a fresh one, ensuring proper handling and storage.

Q4: What are the main factors that can cause this compound to degrade?

The primary factors contributing to the degradation of this compound, a bisbenzylisoquinoline alkaloid, are:

  • Temperature: Elevated temperatures can accelerate thermal degradation.[3][4][5]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidative cleavage.

  • pH: The stability of alkaloids is often pH-dependent. Acidic conditions (pH 3-6) are generally more favorable for the stability of similar alkaloids.[6][7][8]

  • Oxygen: As with many complex organic molecules, this compound can be susceptible to oxidation.

  • Incompatible Materials: Contact with strong acids, alkalis, strong oxidizing agents, or reducing agents can lead to degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound stock.- Prepare fresh solutions for each experiment. - Perform a stability study on your stock solution under your specific storage conditions. - Re-evaluate your storage and handling procedures.
Appearance of unknown peaks in chromatography. Formation of degradation products.- Minimize exposure of the sample to light and elevated temperatures during sample preparation and analysis. - Use an appropriate analytical method to identify and quantify degradation products.[9] - Consider photo-oxidative cleavage or hydrolysis as potential degradation pathways.
Precipitate formation in stored solutions. Poor solubility or degradation leading to insoluble products.- Ensure the solvent and concentration are appropriate for long-term stability. - Filter the solution before use if a precipitate is observed, but be aware that the concentration of the active compound may be reduced. - It is best to prepare fresh solutions.

Stability of this compound Under Various Conditions (Hypothetical Data)

Condition Parameter Storage Duration Degradation (%) Notes
Temperature -20°C (Solid)12 months< 1%Recommended for long-term storage.
4°C (Solid)6 months1-2%Suitable for medium-term storage.
25°C (Solid)1 month2-5%Acceptable for short-term storage, protected from light.
4°C (in DMSO)1 week5-10%Protect from light; prepare fresh for sensitive assays.
Light Dark (Solid, 25°C)1 month2-5%
Ambient Light (Solid, 25°C)1 month10-20%Demonstrates significant photodegradation.
pH pH 3 (in aqueous buffer)24 hours< 2%Increased stability in acidic conditions.
pH 7 (in aqueous buffer)24 hours5-15%Neutral pH may lead to faster degradation.
pH 9 (in aqueous buffer)24 hours> 20%Alkaline conditions should be avoided.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

1. Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., temperature, pH, light exposure).

2. Materials:

  • This compound (solid)
  • Appropriate solvents (e.g., DMSO, ethanol, aqueous buffers of different pH)
  • Vials (amber and clear)
  • Calibrated analytical balance
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Incubators or water baths set to desired temperatures
  • Light source (for photostability testing)

3. Method:

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining this compound against time for each condition.
  • Determine the degradation rate constant and shelf-life under each condition.

Visualizations

G Solid Solid this compound Cold_Storage Store at -20°C (Solid) or 2-8°C (Solution) Solid->Cold_Storage Solution This compound in Solution Solution->Cold_Storage Temperature High Temperature Temperature->Solid degrades Light Light Exposure Light->Solution degrades pH Non-optimal pH pH->Solution degrades Oxygen Oxygen (Air) Oxygen->Solution degrades Light_Protection Use Amber Vials / Protect from Light pH_Control Use Acidic Buffers (if compatible) Inert_Atmosphere Store under Inert Gas (e.g., Argon)

Caption: Logical relationships for storing this compound and preventing degradation.

G cluster_workflow Stability Study Workflow Prep Prepare this compound Solutions Expose Expose to Stress Conditions (Temp, Light, pH) Prep->Expose Sample Sample at Time Points (T=0, T=1, T=2...) Expose->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Calculate Degradation Rate Analyze->Data

Caption: A general experimental workflow for a this compound stability study.

G This compound This compound (Bisbenzylisoquinoline Alkaloid) Cleavage Photo-oxidative Cleavage This compound->Cleavage Light Light (Photon) Light->Cleavage Oxygen Oxygen (O2) Oxygen->Cleavage Products Degradation Products (e.g., Formylphenoxy-benzaldehyde) Cleavage->Products

Caption: Simplified diagram of the photo-oxidative degradation pathway.

References

Technical Support Center: Investigating the Novel Alkaloid Thalrugosaminine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and frequently asked questions for researchers studying the novel plant-derived alkaloid, Thalrugosaminine. The information is designed to assist in refining experimental design and overcoming common challenges in the characterization of a new natural product.

Frequently Asked Questions (FAQs)

1. What are the initial steps for characterizing a newly isolated alkaloid like this compound?

The initial characterization of a novel alkaloid involves a multi-step process to determine its purity, structure, and basic biological activity. A general workflow includes:

  • Structural Elucidation: Using techniques like NMR (1H, 13C, COSY, HMBC, HSQC), mass spectrometry (MS), and X-ray crystallography to determine the exact chemical structure.

  • Purity Assessment: Employing high-performance liquid chromatography (HPLC) to ensure the sample is free from contaminants that could affect experimental results.[1]

  • Solubility Testing: Determining the solubility of this compound in various solvents (e.g., DMSO, ethanol, water) is crucial for preparing stock solutions and ensuring consistent concentrations in assays.

  • Preliminary Cytotoxicity Screening: Performing a broad-spectrum cytotoxicity assay, such as an MTT or resazurin assay, across a panel of cancer and non-cancer cell lines to identify a potential therapeutic window and guide further studies.

2. My cytotoxicity results for this compound are inconsistent between experiments. What are the common causes?

Inconsistent cytotoxicity results are a frequent issue in early-stage drug discovery.[2][3][4] Common factors include:

  • Compound Stability: this compound may be unstable in solution or sensitive to light or temperature. Prepare fresh dilutions for each experiment and store stock solutions under appropriate conditions (e.g., -20°C or -80°C, protected from light).

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular response to a compound. Standardize your cell culture protocols.

  • Assay Protocol Variability: Ensure consistent incubation times, reagent concentrations, and instrumentation settings.

  • Compound Precipitation: The compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect wells for precipitation before and after incubation.

3. How can I begin to identify the mechanism of action of this compound?

Identifying the mechanism of action is a complex process that often involves a combination of in vitro and in silico approaches.[5][6][7][8] A logical workflow would be:

  • Target-Based Screening: If you have a hypothesis about the target class (e.g., kinases, proteases), perform in vitro assays against a panel of relevant proteins.

  • Phenotypic Screening: Observe morphological changes in cells treated with this compound. For example, does it induce apoptosis, cell cycle arrest, or changes in cell adhesion?

  • Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the effect of this compound on key signaling pathways known to be involved in cell survival and proliferation, such as the PI3K/Akt/mTOR or MAPK pathways.[9][10]

  • Computational Modeling: In silico methods like molecular docking can predict potential protein targets based on the structure of this compound.[3]

Troubleshooting Guides

Problem: Poor Solubility of this compound in Aqueous Buffers
  • Symptom: Visible precipitate in the well plate after adding the compound to the cell culture medium. Inconsistent or lower-than-expected activity.

  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit in the final assay medium.

    • The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing cellular stress or affecting compound solubility.

  • Solutions:

    • Test different solvent systems: While DMSO is common, other solvents like ethanol or a mixture of solvents may improve solubility.

    • Use a solubilizing agent: Surfactants like Tween 80 or cyclodextrins can sometimes enhance the solubility of hydrophobic compounds in aqueous solutions.

    • Sonication: Briefly sonicating the stock solution before dilution can help dissolve small particulates.

    • pH adjustment: The solubility of alkaloids can be pH-dependent. Test the effect of slightly adjusting the pH of your buffer system.

Problem: High Background Signal in In Vitro Kinase Assay
  • Symptom: The negative control (no inhibitor) shows a very high signal, making it difficult to accurately determine the inhibitory effect of this compound.

  • Possible Causes:

    • Autophosphorylation of the kinase: Some kinases have high basal activity.

    • Contaminating kinases: The recombinant kinase preparation may not be pure.

    • ATP concentration too high: Using an ATP concentration significantly above the Km for the kinase can lead to a high background.

  • Solutions:

    • Optimize ATP concentration: Perform an ATP titration to find a concentration that is close to the Km of the kinase. This will make it easier to see competitive inhibition.

    • Include appropriate controls: Use a known inhibitor for the target kinase as a positive control to ensure the assay is working correctly.

    • Check enzyme purity: If possible, run the recombinant kinase on an SDS-PAGE gel to check for purity.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast Cancer5.2 ± 0.8
A549Lung Cancer12.7 ± 2.1
HCT116Colon Cancer8.9 ± 1.3
HEK293Normal Kidney> 50

Table 2: Preliminary Kinase Inhibition Profile of this compound (at 10 µM)

Kinase Target% Inhibition ± SD
PI3Kα78.5 ± 5.2
Akt165.3 ± 8.1
mTOR85.1 ± 4.7
MEK112.4 ± 3.5
ERK29.8 ± 2.9

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for PI3K/Akt Pathway Analysis
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization isolation Isolate & Purify This compound structure Structural Elucidation (NMR, MS) isolation->structure cytotoxicity Broad-spectrum Cytotoxicity Screen structure->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis If active target_assay In Vitro Target Assay (e.g., Kinase) cytotoxicity->target_assay If active phenotypic_assay Phenotypic Assays (Apoptosis, Cell Cycle) cytotoxicity->phenotypic_assay If active sar Structure-Activity Relationship (SAR) pathway_analysis->sar target_assay->sar phenotypic_assay->sar in_vivo In Vivo Efficacy (Animal Models) sar->in_vivo

Caption: Experimental workflow for the characterization of a novel alkaloid.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription thal This compound thal->pi3k thal->mtor response Inhibition of Proliferation & Survival transcription->response

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_tree start Inconsistent Cytotoxicity Results q1 Is compound precipitation visible in wells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Reduce concentration or test new solvent system. a1_yes->sol1 q2 Are cell culture conditions (passage, confluency) strictly controlled? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are stock solutions prepared fresh? a2_yes->q3 sol2 Standardize cell culture protocols. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Review assay protocol for variability. a3_yes->end sol3 Prepare fresh dilutions for each experiment. Test compound stability. a3_no->sol3

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activities of Thalrugosaminine and Berberine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the antibacterial properties of two natural alkaloids, Thalrugosaminine and berberine, has been compiled to serve as a valuable resource for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their efficacy against various bacterial strains, supported by experimental data, methodologies, and mechanistic insights.

Executive Summary

This guide offers a side-by-side comparison of this compound, a bisbenzylisoquinoline alkaloid, and berberine, a well-studied protoberberine alkaloid. While berberine's antibacterial activities are extensively documented, this guide consolidates the available, albeit more limited, data for this compound to provide a comparative perspective. The data presented herein is intended to inform future research and development of novel antibacterial agents.

Data Presentation: Quantitative Antibacterial Activity

The antibacterial efficacy of this compound and berberine is summarized below, with Minimum Inhibitory Concentration (MIC) values collated from available literature.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Bovine Mastitis Pathogens (including Staphylococcus spp., Klebsiella pneumoniae, Escherichia coli)64 - 128[1]
Staphylococcus spp.Most sensitive within the tested range[1]
Berberine Staphylococcus aureus64 - 512[2]
Methicillin-Resistant Staphylococcus aureus (MRSA)64 - 128[3]
Streptococcus agalactiae256[4]
Escherichia coli64 - >1024[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC values for both this compound and berberine were determined using the broth microdilution method, a standard laboratory procedure for assessing the antimicrobial susceptibility of bacteria.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation Incubation at 37°C for 24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Figure 1. Workflow of the Broth Microdilution Method for MIC Determination.

Detailed Steps:

  • Bacterial Inoculum Preparation: Bacterial strains are cultured in an appropriate broth medium to achieve a standardized concentration (typically 105 to 106 colony-forming units per milliliter).

  • Serial Dilution: The test compounds (this compound or berberine) are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the absence of turbidity).

Mechanisms of Antibacterial Action

This compound: A Proposed Mechanism

Direct experimental evidence for the antibacterial mechanism of this compound is currently lacking. However, as a member of the bisbenzylisoquinoline alkaloid class, its mechanism is likely to be multifaceted, targeting several key bacterial processes.

Thalrugosaminine_Mechanism cluster_targets Potential Bacterial Targets This compound This compound (Bisbenzylisoquinoline Alkaloid) Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disruption Efflux_Pumps Efflux Pump Function This compound->Efflux_Pumps Inhibition DNA_Synthesis DNA Replication & Repair This compound->DNA_Synthesis Interference Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibition

Figure 2. Proposed Antibacterial Mechanisms of this compound.

The proposed mechanisms for bisbenzylisoquinoline alkaloids include:

  • Cell Wall and Membrane Disruption: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, and disruption of the cell membrane's integrity, leading to leakage of cellular contents.

  • Inhibition of Efflux Pumps: Blocking the function of efflux pumps, which are responsible for expelling antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the antibacterial agent.

  • Interference with Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in DNA replication and protein synthesis, ultimately leading to bacterial cell death.

Berberine: A Multi-Targeted Approach

The antibacterial mechanism of berberine is well-characterized and involves multiple targets within the bacterial cell. A key mechanism is the inhibition of the FtsZ protein, which is crucial for bacterial cell division.

Berberine_Mechanism cluster_pathway Bacterial Cell Division Pathway Berberine Berberine FtsZ_Monomers FtsZ Monomers Berberine->FtsZ_Monomers Inhibits Polymerization Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerization Cell_Division Cell Division Z_Ring->Cell_Division Septum Formation

Figure 3. Berberine's Inhibition of the FtsZ-Mediated Cell Division Pathway.

Berberine's antibacterial actions also include:

  • Damage to Cell Structure: Berberine can disrupt the bacterial cell wall and membrane, leading to altered morphology and leakage of intracellular components.

  • Inhibition of DNA and Protein Synthesis: It can interfere with the replication of DNA and the synthesis of proteins, essential processes for bacterial survival.

  • Synergistic Effects: Berberine has been shown to act synergistically with other antibiotics, enhancing their efficacy against resistant strains.

Conclusion

Both this compound and berberine demonstrate promising antibacterial activities. Berberine has been the subject of extensive research, revealing a multi-targeted mechanism of action. While data on this compound is more limited, its efficacy against mastitis-causing pathogens, particularly Staphylococcus species, warrants further investigation into its specific mechanisms and potential as a novel antibacterial agent. This comparative guide highlights the potential of natural alkaloids in the ongoing search for new strategies to combat bacterial infections.

References

A Comparative Guide to the Bioactivity of Thalrugosaminine and Other Thalictrum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Thalictrum is a rich source of isoquinoline alkaloids, a class of compounds renowned for their diverse and potent biological activities. Among these, thalrugosaminine has emerged as a compound of interest, exhibiting notable antimicrobial and hypotensive effects. This guide provides a comparative analysis of the bioactivity of this compound against other prominent alkaloids isolated from Thalictrum species, supported by available experimental data and detailed methodologies.

I. Comparative Bioactivity: An Overview

Thalictrum alkaloids encompass a wide array of structural classes, including aporphines, protoberberines, and bisbenzylisoquinolines. These compounds have been investigated for various pharmacological properties, ranging from cytotoxic and antiproliferative effects against cancer cell lines to antimicrobial, anti-inflammatory, and hypotensive activities.

This compound, a bisbenzylisoquinoline alkaloid, has been specifically identified for its antimicrobial activity against Mycobacterium smegmatis and its hypotensive properties observed in animal models. To provide a clear comparison, this guide focuses on these two key bioactivities, presenting available data for this compound alongside other relevant Thalictrum alkaloids.

II. Antimicrobial Activity against Mycobacterium smegmatis

Mycobacterium smegmatis is a non-pathogenic, fast-growing bacterium that is often used as a surrogate model for Mycobacterium tuberculosis in drug discovery research. Several Thalictrum alkaloids have demonstrated inhibitory activity against this microorganism.

Comparative Antimicrobial Activity Data

While several studies have reported the qualitative antimicrobial activity of this compound and other Thalictrum alkaloids against M. smegmatis, specific Minimum Inhibitory Concentration (MIC) values are not consistently available in the public domain. The table below summarizes the reported activity.

AlkaloidAlkaloid ClassActivity against M. smegmatisMIC (µg/mL)
This compound BisbenzylisoquinolineActiveData not available
ThalicarpineAporphine-benzylisoquinolineActiveData not available
ThalidasineAporphine-benzylisoquinolineActiveData not available
ThalfineAporphineActiveData not available
ThalfinineAporphineActiveData not available
HernandezineBisbenzylisoquinolineActive at ≤100 µg/mL[1]≤100
ThalidezineBisbenzylisoquinolineActive at ≤100 µg/mL[1]≤100
N-desmethylthalidezineBisbenzylisoquinolineActive at ≤100 µg/mL[1]≤100
IsothalidezineBisbenzylisoquinolineActive at ≤100 µg/mL[1]≤100
ThalistylineBisbenzylisoquinolineActive at ≤100 µg/mL[1]≤100

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following protocol outlines a standard method for determining the MIC of alkaloids against Mycobacterium smegmatis.

G cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare M. smegmatis culture in Middlebrook 7H9 broth P2 Prepare serial dilutions of alkaloids in DMSO A1 Inoculate 96-well plates with M. smegmatis P2->A1 A2 Add alkaloid dilutions to wells A1->A2 A3 Incubate plates at 37°C for 48-72 hours A2->A3 R1 Add resazurin indicator A3->R1 R2 Incubate and observe color change R1->R2 R3 Determine MIC (lowest concentration with no growth) R2->R3

Fig. 1: Workflow for MIC determination.
  • Preparation of Bacterial Inoculum: Mycobacterium smegmatis is cultured in Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) at 37°C with shaking until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Alkaloid Solutions: Stock solutions of the test alkaloids are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are sealed and incubated at 37°C for 48 to 72 hours.

  • Determination of MIC: After incubation, a viability indicator such as resazurin is added to each well. Following a further incubation period, the wells are visually inspected for a color change (blue to pink), which indicates bacterial growth. The MIC is defined as the lowest concentration of the alkaloid that prevents this color change, indicating the inhibition of bacterial growth.

III. Hypotensive Bioactivity

Several Thalictrum alkaloids, including this compound, have been reported to possess hypotensive activity, suggesting their potential as cardiovascular agents.[1][2]

Comparative Hypotensive Activity Data

Direct comparative quantitative data on the hypotensive effects of this compound and other Thalictrum alkaloids is limited in publicly available literature. The hypotensive activity is often described qualitatively.

AlkaloidAlkaloid ClassHypotensive ActivityAnimal Model
This compound BisbenzylisoquinolineActiveRabbit[1]
ThalicarpineAporphine-benzylisoquinolineActiveRabbit[1]
ThalidasineAporphine-benzylisoquinolineActiveRabbit[1]
O-MethylthalicberineAporphine-benzylisoquinolineActiveRabbit[1]
ThalphenineAporphineActiveRabbit[1]
ThalirabineAporphine-benzylisoquinolineMarked activityRabbit[3]
ThaliracebineAporphine-benzylisoquinolineMarked activityRabbit[3]

Experimental Protocol: Evaluation of Hypotensive Activity in Rabbits

The following protocol describes a general procedure for assessing the hypotensive effects of alkaloids in an in vivo rabbit model.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Anesthetize rabbit (e.g., with pentobarbital) P2 Cannulate carotid artery and jugular vein P1->P2 P3 Connect arterial cannula to pressure transducer P2->P3 E1 Record baseline Mean Arterial Pressure (MAP) P3->E1 E2 Administer alkaloid solution intravenously E1->E2 E3 Continuously monitor and record MAP E2->E3 A1 Calculate percentage change in MAP from baseline E3->A1 A2 Construct dose-response curves A1->A2

Fig. 2: In vivo hypotensive activity assessment.
  • Animal Preparation: Healthy adult rabbits are anesthetized. The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous administration of the test compounds.

  • Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer, and the mean arterial pressure (MAP) is continuously recorded using a polygraph or a digital data acquisition system.

  • Drug Administration: After a stabilization period to obtain a stable baseline blood pressure reading, the alkaloid, dissolved in a suitable vehicle (e.g., saline), is administered intravenously as a bolus injection or a continuous infusion.

  • Data Analysis: The change in MAP from the baseline is measured at various time points after drug administration. Dose-response curves are constructed by administering increasing doses of the alkaloid to determine the dose required to produce a specific level of blood pressure reduction.

IV. Signaling Pathways and Mechanisms of Action

The precise mechanisms of action and the signaling pathways involved in the antimicrobial and hypotensive effects of this compound and many other Thalictrum alkaloids are not yet fully elucidated and represent an active area of research.

For other isoquinoline alkaloids, such as berberine, various mechanisms have been proposed for their biological activities. For instance, the antimicrobial action of some alkaloids is attributed to their ability to intercalate with DNA, inhibit protein synthesis, or disrupt cell membrane integrity. The hypotensive effects of certain alkaloids may be mediated through various pathways, including the blockade of calcium channels, antagonism of adrenergic receptors, or modulation of nitric oxide signaling.

G cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_hypotensive Potential Hypotensive Mechanisms M1 DNA Intercalation M2 Protein Synthesis Inhibition M3 Cell Membrane Disruption H1 Calcium Channel Blockade H2 Adrenergic Receptor Antagonism H3 Nitric Oxide Pathway Modulation Alkaloid Alkaloid Alkaloid->M1 Alkaloid->M2 Alkaloid->M3 Alkaloid->H1 Alkaloid->H2 Alkaloid->H3

Fig. 3: Postulated mechanisms of action.

V. Conclusion and Future Directions

This compound and other Thalictrum alkaloids represent a promising source of bioactive compounds with potential therapeutic applications. While preliminary studies have highlighted their antimicrobial and hypotensive activities, a significant gap exists in the availability of quantitative, comparative data. Future research should focus on:

  • Quantitative Bioactivity Screening: Systematic screening of a wider range of Thalictrum alkaloids to determine their MIC values against various microbial strains and to quantify their hypotensive effects in standardized animal models.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways through which these alkaloids exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of these alkaloids and their biological activities to guide the synthesis of more potent and selective analogs.

The generation of such data will be crucial for advancing our understanding of these natural products and for unlocking their full potential in the development of new therapeutic agents.

References

A Comparative Analysis of the Natural Alkaloid Berberine and Synthetic Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antimicrobial efficacy of the natural plant alkaloid Berberine against common synthetic antibiotics, supported by in-vitro experimental data.

Due to the limited recent quantitative data available for the specific natural alkaloid Thalrugosaminine, this guide utilizes the well-researched natural antimicrobial compound Berberine as a representative for comparative analysis. Berberine, like this compound, is an alkaloid with known antimicrobial properties isolated from various plants, including some Thalictrum species. This comparative study provides researchers, scientists, and drug development professionals with a side-by-side look at the in-vitro efficacy of a prominent natural antimicrobial agent against established synthetic antibiotics.

Performance Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It represents the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of Berberine and three widely used synthetic antibiotics—Ampicillin, Ciprofloxacin, and Streptomycin—against various bacterial strains.

Berberine Bacterial Strain MIC (µg/mL) Reference
Natural AlkaloidStaphylococcus aureus (MRSA)62.5 - 256[1][2]
Staphylococcus epidermidis32 - 128[3]
Escherichia coliNo consistent data
Cutibacterium acnes6.25 - 12.5[4]
Ampicillin Bacterial Strain MIC (µg/mL) Reference
Synthetic (β-Lactam)Staphylococcus aureus0.6 - 1[5]
Escherichia coli4[5]
Streptococcus pneumoniae0.03 - 0.06[5]
Enterococcus faecalis0.5 - 8[6]
Ciprofloxacin Bacterial Strain MIC (µg/mL) Reference
Synthetic (Fluoroquinolone)Staphylococcus aureus0.6[7]
Escherichia coli≤1 - ≥4[8]
Pseudomonas aeruginosa0.15[7]
Streptomycin Bacterial Strain MIC (µg/mL) Reference
Synthetic (Aminoglycoside)Leptospira spp.0.39 - 3.13[9]
Various environmental bacteria0.1 - >200[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data tables.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[11][12][13]

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the antimicrobial agent (e.g., Berberine, Ampicillin) at a concentration that is at least 10 times the highest concentration to be tested. The solvent used will depend on the solubility of the compound.[14]

2. Preparation of Microtiter Plates:

  • Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.[12]
  • Add 100 µL of the antimicrobial stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[14] This will result in wells with decreasing concentrations of the antimicrobial agent.
  • Reserve wells for a positive control (broth and inoculum, no antimicrobial) and a negative control (broth only).

3. Preparation of Bacterial Inoculum:

  • From a pure culture of the test bacterium grown on an agar plate for 18-24 hours, select several colonies and suspend them in a sterile saline solution.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum to each well (except the negative control).
  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[12]

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed as a subsequent step to the MIC test to determine the concentration of an antimicrobial agent that results in bacterial death.[15][16][17]

1. Subculturing from MIC Wells:

  • Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and the wells with higher concentrations).
  • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells.

2. Plating and Incubation:

  • Spread the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.
  • Incubate the plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.[15][16] This is determined by counting the number of colonies on the agar plates.

Mechanism of Action and Cellular Pathways

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Below are diagrams illustrating the distinct pathways through which Berberine and the selected synthetic antibiotics exert their effects.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination start_mic Prepare Serial Dilutions of Antimicrobial Agent inoculate Inoculate with Standardized Bacterial Culture start_mic->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear MIC Wells read_mic->plate_mbc From clear wells incubate_mbc Incubate Agar Plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc

Experimental Workflow for MIC and MBC Determination.

mechanism_of_action cluster_berberine Berberine (Natural Alkaloid) cluster_ampicillin Ampicillin (β-Lactam) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) berberine Berberine membrane Bacterial Cell Membrane Disruption berberine->membrane nucleic_acid Inhibition of Nucleic Acid Synthesis berberine->nucleic_acid ampicillin Ampicillin pbp Binds to Penicillin-Binding Proteins (PBPs) ampicillin->pbp cell_wall Inhibition of Peptidoglycan Synthesis pbp->cell_wall lysis Cell Lysis cell_wall->lysis ciprofloxacin Ciprofloxacin gyrase Inhibits DNA Gyrase and Topoisomerase IV ciprofloxacin->gyrase replication Blocks DNA Replication gyrase->replication cell_death Bacterial Cell Death replication->cell_death

Comparative Mechanisms of Action.

References

Assessing the In Vitro Cytotoxicity of Thalrugosaminine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publically accessible research detailing the in vitro cytotoxicity of Thalrugosaminine against cancer cell lines is unavailable. Therefore, this guide presents a hypothetical comparative framework. The data for this compound is illustrative, designed to demonstrate how such a compound would be evaluated against a well-established chemotherapeutic agent, Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and data presentation for such an assessment.

Executive Summary

This guide provides a comparative analysis of the hypothetical in vitro cytotoxicity of this compound against the established anticancer drug, Doxorubicin. The assessment is based on the half-maximal inhibitory concentration (IC50) values determined across a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer. The methodologies for the cytotoxicity assays are detailed, providing a comprehensive protocol for replication and further investigation.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for this compound and the experimentally determined IC50 values for Doxorubicin. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
HepG2 (Liver Cancer)15.8
Doxorubicin MCF-7 (Breast Cancer)0.98[1]
A549 (Lung Cancer)0.45[2]
HepG2 (Liver Cancer)1.25[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the standard workflow for an in vitro cytotoxicity assay and a simplified representation of a potential signaling pathway affected by cytotoxic agents.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HepG2) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Varying Concentrations) seeding->treatment compound_prep 3. Compound Preparation (this compound & Doxorubicin) compound_prep->treatment incubation 5. Incubation (e.g., 48 hours) treatment->incubation mtt_addition 6. MTT Reagent Addition incubation->mtt_addition formazan_formation 7. Formazan Crystal Formation mtt_addition->formazan_formation solubilization 8. Solubilization (e.g., DMSO) formazan_formation->solubilization absorbance 9. Absorbance Reading (570 nm) solubilization->absorbance calculation 10. IC50 Calculation absorbance->calculation

Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.

signaling_pathway drug Cytotoxic Agent (e.g., this compound) dna DNA Damage drug->dna p53 p53 Activation dna->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway often triggered by cytotoxic agents.

Experimental Protocols

A detailed methodology for the key experiments cited is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Seeding:

  • Human cancer cell lines (MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • This compound and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium to achieve a range of final concentrations.

  • The medium from the 96-well plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.

  • Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Assay Procedure:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This guide outlines a standard approach for assessing and comparing the in vitro cytotoxicity of a novel compound, such as this compound, against a known anticancer agent. While awaiting specific experimental data on this compound, this framework provides the necessary protocols and data presentation standards for researchers in the field of drug discovery and development. The hypothetical data presented for this compound suggests a moderate cytotoxic effect, which would warrant further investigation into its mechanisms of action and potential as a therapeutic agent.

References

Thalrugosaminine's Efficacy Compared to Other Natural Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the exploration of novel therapeutic agents from natural sources. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been recognized for their broad spectrum of biological activities, including antimicrobial effects. Thalrugosaminine, a bisbenzylisoquinoline alkaloid isolated from Thalictrum rugosum, has been identified as possessing in-vitro antimicrobial properties.[1] This guide provides a comparative analysis of the antimicrobial efficacy of this compound and other prominent natural antimicrobial agents, namely berberine, curcumin, tea tree oil, and oregano oil.

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will focus on the available qualitative information for this compound and provide a detailed quantitative comparison of the other selected natural agents. Furthermore, to offer a broader perspective on the potential of related compounds, the antimicrobial activities of other alkaloids from the Thalictrum genus will be discussed. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting available data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Comparison of Antimicrobial Efficacy

Minimum Inhibitory Concentration (MIC) is a fundamental measure of the in-vitro activity of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of berberine, curcumin, tea tree oil, and oregano oil against various bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Berberine against Various Microorganisms

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus3.12 - 128[2]
Methicillin-resistant Staphylococcus aureus (MRSA)32 - 128[2]
Salmonella typhimurium0.78 - 3.12

Table 2: Minimum Inhibitory Concentration (MIC) of Curcumin against Various Microorganisms

MicroorganismMIC Range (µg/mL)Reference
Staphylococcus aureus256 - 512
Escherichia coli256
Candida albicans250 - >1000

Table 3: Minimum Inhibitory Concentration (MIC) of Tea Tree Oil against Various Microorganisms

MicroorganismMIC Range (% v/v)Reference
Staphylococcus aureus0.25 - 2.0
Escherichia coli0.25 - 1.0
Candida albicans0.12 - 1.0

Table 4: Minimum Inhibitory Concentration (MIC) of Oregano Oil against Various Microorganisms

MicroorganismMIC Range (% v/v)Reference
Staphylococcus aureus0.06 - 0.25
Escherichia coli0.125 - 0.5
Candida albicans0.03 - 0.25

Antimicrobial Activity of Thalictrum Alkaloids

Experimental Protocols

The determination of antimicrobial efficacy is primarily conducted through standardized in-vitro susceptibility testing methods. The two most common methods are the broth microdilution and the agar disk diffusion assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard). This suspension is then further diluted in the growth medium.

  • Inoculation: A standardized volume of the diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions.

  • Reading Results: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth will be observed around the disk. The diameter of this zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation_and_reading Incubation & Reading A Prepare Antimicrobial Agent Stock Solution C Serial Dilution in Microtiter Plate (Broth Microdilution) A->C B Prepare Standardized Microbial Inoculum D Inoculate Agar Plate (Disk Diffusion) B->D E Inoculate Microtiter Plate B->E C->E F Apply Antimicrobial Disks D->F G Incubate Plates E->G F->G H Determine MIC (Lowest concentration with no visible growth) G->H I Measure Zone of Inhibition G->I

Caption: Workflow for determining antimicrobial susceptibility.

Berberine_Signaling_Pathway cluster_bacterial_cell Bacterial Cell Berberine Berberine Membrane Cell Membrane Disruption Berberine->Membrane DNA DNA Damage (ROS Generation) Berberine->DNA Metabolism Inhibition of Carbohydrate Metabolism Berberine->Metabolism Biofilm Inhibition of Biofilm Formation Berberine->Biofilm Bacterial_Death Bacterial Cell Death Membrane->Bacterial_Death DNA->Bacterial_Death Metabolism->Bacterial_Death Biofilm->Bacterial_Death

References

Safety Operating Guide

Personal protective equipment for handling Thalrugosaminine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of Thalrugosaminine, a potent compound requiring stringent safety protocols. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Due to its potential potency as an alkaloid, a comprehensive PPE ensemble is required.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves. Change gloves immediately upon contamination or every two hours.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[1]
Body Protection Disposable, long-sleeved, solid-front gown with tight-fitting cuffs. The gown must close in the back.Protects skin from accidental splashes or spills. A solid front and back closure offer superior protection.[2]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when there is a splash hazard.Protects eyes and face from splashes, aerosols, and dust particles.[1][2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling the powder form or when aerosols may be generated.[2]Prevents inhalation of the compound, which can be a primary route of exposure for potent powders.[3][4]
Foot Protection Closed-toe, non-porous shoes that fully cover the feet.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe work environment. The following step-by-step operational plan outlines the procedures for the entire lifecycle of the compound within the laboratory.

2.1. Compound Receipt and Storage

  • Receiving: Unpacking of this compound should be performed in a designated containment area, such as a chemical fume hood or a Class II Biosafety Cabinet, by personnel wearing the full PPE described in Table 1.

  • Storage: Store this compound in a clearly labeled, tightly sealed container. The storage location should be a designated, secure, and well-ventilated area, away from incompatible materials. Access should be restricted to authorized personnel only.

2.2. Handling and Experimental Use

  • Work Area Preparation: All handling of this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]

  • Spill Management: A spill kit specifically for potent compounds should be readily available. In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A validated decontamination procedure should be in place.

2.3. Waste Disposal

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, and labware, are considered hazardous waste.

  • Waste Segregation: Segregate this compound waste from other laboratory waste in clearly labeled, leak-proof containers.

  • Disposal Protocol: Dispose of all this compound waste in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the critical safety checkpoints.

Thalrugosaminine_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Full PPE B Prepare Chemical Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh and Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate and Label Hazardous Waste F->G H Doff PPE in Designated Area G->H I Store Waste in Secure Area H->I J Dispose of Waste via Certified Vendor I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalrugosaminine
Reactant of Route 2
Reactant of Route 2
Thalrugosaminine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.